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(4-Bromo-5-fluoro-2-methylphenyl)hydrazine Documentation Hub

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  • Product: (4-Bromo-5-fluoro-2-methylphenyl)hydrazine
  • CAS: 1601710-23-9

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Stability of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

[1] Executive Summary (4-Bromo-5-fluoro-2-methylphenyl)hydrazine (CAS: 1601710-23-9) is a specialized aryl hydrazine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds.[1][2][3][4][5] I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine (CAS: 1601710-23-9) is a specialized aryl hydrazine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds.[1][2][3][4][5] Its unique substitution pattern—combining an electron-withdrawing fluorine and bromine with a sterically significant methyl group—makes it a critical building block for developing fluorinated indoles and pyrazoles with enhanced metabolic stability and lipophilicity.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, stability profiles, and handling protocols for research and drug development applications.

Chemical Identity & Physicochemical Profile[3][6][7][8][9][10][11]

The molecule features a hydrazine moiety attached to a trisubstituted benzene ring.[4] The presence of the ortho-methyl group introduces steric strain that influences both the stability of the hydrazine group and the regioselectivity of subsequent cyclization reactions.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name (4-Bromo-5-fluoro-2-methylphenyl)hydrazine
CAS Registry Number 1601710-23-9
Molecular Formula C₇H₈BrFN₂
Molecular Weight 219.06 g/mol
SMILES CC1=CC(=C(C=C1NN)F)Br
Appearance Off-white to beige/brown solid (oxidation dependent)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
pKa (Predicted) ~5.0–5.5 (Hydrazine NH₂ conjugate acid)

Synthesis & Manufacturing Methodology

The synthesis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine typically follows the classical diazotization-reduction route starting from the corresponding aniline.[1] Understanding this pathway is essential for identifying potential impurities (e.g., unreacted diazonium salts or azo byproducts).

Core Synthesis Workflow
  • Precursor: 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7).[1]

  • Diazotization: Reaction with Sodium Nitrite (NaNO₂) in concentrated HCl at 0–5°C to form the diazonium salt.

  • Reduction: The diazonium species is reduced using Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) to yield the hydrazine hydrochloride.

  • Neutralization: Treatment with base (NaOH) releases the free hydrazine, though it is often stored as the HCl salt for stability.

Diagram 1: Synthesis Pathway (DOT Visualization)

SynthesisPathway Aniline 4-Bromo-5-fluoro- 2-methylaniline (Precursor) Diazo Diazonium Salt Intermediate (Unstable < 5°C) Aniline->Diazo NaNO2, HCl 0-5°C Reduction Reduction Step (SnCl2 / HCl) Diazo->Reduction Product (4-Bromo-5-fluoro- 2-methylphenyl)hydrazine Reduction->Product Neutralization

Caption: Step-wise synthesis via diazotization and reduction, highlighting the critical temperature control required.

Stability & Degradation Profile

Aryl hydrazines are inherently unstable due to the reducing nature of the hydrazine group (-NHNH₂). The specific substitutions on this molecule modulate its reactivity but do not eliminate the risks of oxidation.

Oxidative Instability

The primary degradation pathway is air oxidation. Upon exposure to atmospheric oxygen, the hydrazine group oxidizes to form the corresponding azo compound or decomposes to the arene (via radical mechanisms), typically accompanied by a color change from beige to dark brown/black.

  • Mechanism: Radical abstraction of hydrogen from the hydrazine nitrogen.

  • Visual Indicator: Darkening of the solid surface.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen).

Thermal Stability[1]
  • Free Base: Thermally sensitive; may decompose violently if heated rapidly above its melting point.

  • Hydrochloride Salt: Significantly more stable than the free base.

  • Storage Recommendation: Maintain at 2–8°C in a tightly sealed, light-resistant container.

Impurity Profile

Common impurities arising from synthesis or degradation include:

  • 4-Bromo-5-fluoro-2-methylaniline: From incomplete diazotization or reductive cleavage.[1]

  • Symmetric Azo Compounds: Oxidative dimerization products.

Reactivity & Applications

This molecule acts as a dinucleophile. The terminal nitrogen is the most nucleophilic site, reacting readily with electrophiles (aldehydes, ketones, acid chlorides).

Fischer Indole Synthesis

The most high-value application is the synthesis of 5-fluoro-6-bromo-substituted indoles.[1]

  • Condensation: Reacts with a ketone to form a hydrazone.

  • Sigmatropic Rearrangement: Under acidic conditions (e.g., Polyphosphoric acid or ZnCl₂), the hydrazone undergoes a [3,3]-sigmatropic rearrangement.

  • Cyclization: Elimination of ammonia yields the indole.

Note: The ortho-methyl group (position 2) directs the cyclization and prevents side reactions at that position, ensuring high regioselectivity.

Diagram 2: Reactivity & Fischer Indole Workflow[1]

Reactivity Hydrazine (4-Bromo-5-fluoro- 2-methylphenyl)hydrazine Hydrazone Aryl Hydrazone Intermediate Hydrazine->Hydrazone + Ketone (-H2O) Pyrazole Pyrazole Derivative Hydrazine->Pyrazole + 1,3-Dicarbonyl Ketone Ketone (R-C(=O)-R') Indole Substituted Indole Scaffold Hydrazone->Indole Acid Catalyst (Fischer Synthesis)

Caption: Divergent synthetic utility towards Indole and Pyrazole scaffolds.

Experimental Handling Protocol

Safety Warning: Aryl hydrazines are suspected carcinogens and potent skin sensitizers. All operations must be performed in a chemical fume hood.

Protocol: Hydrazone Formation (Characterization/Derivatization)

This protocol validates the identity of the hydrazine by converting it to a stable crystalline hydrazone.

  • Dissolution: Dissolve 1.0 eq of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine in Ethanol (10 mL/mmol).

  • Addition: Add 1.05 eq of 4-Nitrobenzaldehyde (or similar aldehyde).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 1–2 hours. Monitor by TLC (formation of a bright yellow/orange spot).

  • Isolation: Cool to room temperature. The hydrazone precipitate should form. Filter and wash with cold ethanol.

Safety & Hazard Identification (GHS)

Based on structural analogs and aryl hydrazine class effects, the following safety profile is applied:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][7]

    • H315: Causes skin irritation.[6][7][8]

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.[6][9]

    • H335: May cause respiratory irritation.[6]

    • H351: Suspected of causing cancer (Class effect of hydrazines).

PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Avoid dust formation.[9][7]

References

  • PubChem. (2025).[6] (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Preprints.org. (2021).[10] Synthesis and Characterization of Halogenated Phenylhydrazines. Retrieved from [Link]

Sources

Exploratory

Molecular structure and steric effects of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

An In-depth Technical Guide to the Molecular Structure and Steric Effects of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Abstract This technical guide provides a comprehensive analysis of the molecular structure and steri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Steric Effects of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and steric effects of (4-bromo-5-fluoro-2-methylphenyl)hydrazine, a substituted phenylhydrazine with potential applications in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from analogous structures and foundational chemical principles to offer expert insights into its synthesis, spectroscopic characteristics, conformational behavior, and electronic properties. The guide elucidates the interplay of the bromo, fluoro, and ortho-methyl substituents in defining the molecule's steric and electronic profile, which in turn governs its reactivity and potential for molecular interactions. Detailed protocols for its synthesis and characterization are proposed, alongside a discussion of its relevance in the design of targeted therapeutics, such as kinase inhibitors. This paper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this and related substituted phenylhydrazines.

Introduction: The Significance of Substituted Phenylhydrazines in Drug Discovery

The Phenylhydrazine Moiety: A Privileged Scaffold

Phenylhydrazine and its derivatives are a cornerstone in synthetic organic chemistry, most famously for their role in the Fischer indole synthesis.[1] Beyond this classic transformation, the phenylhydrazine moiety is recognized as a "privileged scaffold" in medicinal chemistry. These compounds serve as versatile building blocks for a vast array of heterocyclic compounds, including pyrazoles, pyrazolones, and indazoles, many of which exhibit significant biological activity.[2][3] The hydrazine group (-NHNH₂) is a potent nucleophile and can engage in crucial hydrogen bonding interactions with biological targets, making it a valuable functional group in drug design.[4]

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine: A Case Study in Steric and Electronic Tuning

The subject of this guide, (4-bromo-5-fluoro-2-methylphenyl)hydrazine, presents a fascinating case study in how multisubstitution on the phenyl ring can fine-tune the molecule's properties. The specific arrangement of a bulky bromine atom, an electronegative fluorine atom, and a sterically demanding ortho-methyl group creates a unique electronic and three-dimensional profile.

  • Bromine (Br): Located at the para-position relative to the hydrazine group, bromine is an electron-withdrawing group via induction but can also participate in halogen bonding.

  • Fluorine (F): Positioned meta to the hydrazine, fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect. Its small size, however, means its steric impact is minimal.

  • Methyl (CH₃): The ortho-methyl group is perhaps the most influential substituent in terms of steric effects. It can restrict the rotation of the C-N bond connecting the phenyl ring to the hydrazine moiety, thereby influencing the molecule's preferred conformation and how it interacts with other molecules or binding sites.[5]

Objectives of this Guide

This guide aims to:

  • Propose a reliable synthetic route and expected spectroscopic data for (4-bromo-5-fluoro-2-methylphenyl)hydrazine.

  • Provide a detailed analysis of its molecular structure, focusing on the electronic contributions of its substituents.

  • Elucidate the steric effects, particularly those imposed by the ortho-methyl group, and their implications for conformational preference.

  • Discuss the potential applications of this molecule in drug discovery, with a hypothetical case study in kinase inhibitor design.

Synthesis and Spectroscopic Characterization

Retrosynthetic Analysis and Common Synthetic Routes

The most common and established method for the synthesis of substituted phenylhydrazines involves the diazotization of an appropriately substituted aniline, followed by reduction of the resulting diazonium salt.[6]

Retrosynthetic Pathway:

G target (4-Bromo-5-fluoro-2-methylphenyl)hydrazine intermediate1 Diazonium Salt target->intermediate1 Reduction starting_material (4-Bromo-5-fluoro-2-methyl)aniline intermediate1->starting_material Diazotization

Caption: A typical DFT workflow for molecular analysis.

A DFT study would provide:

  • Optimized 3D Geometry: Precise bond lengths, bond angles, and dihedral angles.

  • Rotational Energy Barrier: By performing a relaxed scan of the C-N torsional angle, the energy cost of rotation can be calculated, confirming the steric hindrance from the methyl group.

  • Molecular Electrostatic Potential (MEP) Map: This would visualize the electron-rich (negative potential, on the nitrogens and halogens) and electron-poor (positive potential, on the amine hydrogens) regions of the molecule, which are crucial for understanding intermolecular interactions.

Steric Effects and Their Implications in Molecular Interactions

Quantifying Steric Hindrance

The steric bulk of the ortho-methyl group is the defining feature of (4-bromo-5-fluoro-2-methylphenyl)hydrazine. This has several important consequences:

  • Shielding of the Hydrazine Group: The methyl group partially shields one face of the hydrazine moiety, which can lead to regioselective reactions. For instance, in reactions with asymmetric ketones, the hydrazine may preferentially attack from the less hindered face.

  • Impact on Receptor Binding: In a biological context, the fixed conformation due to the methyl group can be advantageous if it matches the geometry of a receptor's binding pocket. Conversely, it could prevent binding if the pocket requires a different conformation.

Role in Receptor Binding and Pharmacophore Modeling

When used as a fragment in drug design, the steric and electronic features of this molecule are critical. A pharmacophore model would identify the key features for biological activity:

  • Hydrogen Bond Donor: The -NH₂ and -NH- groups.

  • Aromatic/Hydrophobic Region: The substituted phenyl ring.

  • Halogen Bond Donor: The bromine atom.

  • Steric Bulk/Defined Vector: The ortho-methyl group provides a directional steric constraint.

Structural Feature Electronic Effect Steric Effect Implication in Drug Design
Hydrazine (-NHNH₂) Moiety Nucleophilic, BasicModerateKey interaction group (H-bonding)
ortho-Methyl Group Weakly electron-donatingHighRestricts conformation, provides a steric vector
para-Bromo Group Electron-withdrawingModerateCan participate in halogen bonding
meta-Fluoro Group Strongly electron-withdrawingLowModulates pKa and lipophilicity

Case Study: Application in Kinase Inhibitor Design

Many successful kinase inhibitors utilize a substituted aromatic ring linked to a heterocyclic core that binds in the ATP pocket of the enzyme. The hydrazine functionality is a versatile handle for constructing such heterocyclic cores.

Structure-Activity Relationship (SAR) Analysis Driven by Steric Modifications

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine could be a valuable tool in a lead optimization campaign. By synthesizing a series of analogues where the ortho-substituent is varied (e.g., H, CH₃, Cl), medicinal chemists can probe the steric tolerance of a kinase's binding site. If the 2-methyl derivative shows significantly higher potency, it would strongly suggest that the pocket has a corresponding hydrophobic sub-pocket and that the conformation imposed by the methyl group is beneficial for binding.

Experimental Workflow: From Hit to Lead

Caption: Workflow for lead optimization using steric variants.

Conclusion: Future Perspectives and Unanswered Questions

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine is a molecule with a rich, albeit largely unexplored, potential in synthetic and medicinal chemistry. Its well-defined steric and electronic properties make it an excellent candidate for fragment-based drug discovery and for probing the structure-activity relationships of biological targets. The key takeaway is the profound influence of the ortho-methyl group, which transforms a flexible phenylhydrazine into a more conformationally restricted scaffold.

Future experimental work, particularly X-ray crystallography and detailed NMR studies, would be invaluable in confirming the conformational preferences predicted in this guide. Furthermore, its utility in the synthesis of novel heterocyclic libraries for biological screening remains a promising avenue for future research.

References

  • Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular intera. RSC Publishing.
  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI.
  • Phenylhydrazines. Structure and basicity | Request PDF. ResearchGate.
  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate.
  • Phenylhydrazines. Fisher Scientific.
  • (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. Preprints.org.
  • Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. ResearchGate.
  • 6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]. PMC.
  • (4-bromo-5-fluoro-2-methylphenyl)hydrazine. PubChemLite.
  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC.
  • Phenylhydrazine | Request PDF. ResearchGate.
  • Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate.
  • (4-Bromo-5-fluoro-2-methylphenyl)hydrazine 50mg. Dana Bioscience.
  • Preparation process for 4- bromo phenyl hydrazine. Google Patents.
  • Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate.

Sources

Foundational

Solubility profile of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine in organic solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and solvent selection strategies for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine . As a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and solvent selection strategies for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine . As a critical intermediate in the synthesis of indoles (via Fischer indole synthesis) and heterocycles for pharmaceutical applications, understanding its solubility behavior is paramount for process optimization, purification, and formulation.

This guide moves beyond static data, offering a methodological framework for solubility determination and recrystallization logic based on the compound's lipophilic-hydrophilic balance (LHB) and halogenated arene characteristics.

Physicochemical Characterization

To predict and manipulate solubility, one must first understand the molecular architecture of the analyte. The presence of the hydrazine moiety (


) introduces basicity and hydrogen bond donor/acceptor capabilities, while the halogenated toluene core dictates lipophilicity.
Structural Analysis & Property Prediction
PropertyValue / DescriptionMechanistic Implication
Chemical Structure C

H

BrFN

Core: Toluene. Substituents: 4-Br, 5-F, 2-Me.[1][2][3][4][5]
Molecular Weight ~219.06 g/mol Moderate MW facilitates solubility in small-molecule organic solvents.
Estimated LogP 2.1 – 2.5 (Predicted)Lipophilic. The hydrophobic aromatic core (reinforced by Br/Me) outweighs the polar hydrazine group.
pKa (Conjugate Acid) ~5.0 – 5.5 (Hydrazine)Weak base. Exists as a protonated cation in acidic media (pH < 4) and neutral species in basic/neutral media.
Physical State Crystalline SolidHalogen bonding (Br/F) typically elevates melting points relative to non-halogenated analogs.
The "Dual-State" Solubility Behavior

Researchers must distinguish between the Free Base and the Salt Form (typically Hydrochloride, HCl), as their solubility profiles are inverted.

  • Free Base: Lipophilic. Soluble in organic solvents (DCM, EtOAc, Toluene). Insoluble in water.

  • HCl Salt: Hydrophilic/Ionic. Soluble in water, MeOH, DMSO. Insoluble in non-polar organics (Hexane, Ether).

Solubility Profile by Solvent Class

The following data categorizes solvent compatibility for the Free Base form of the compound.

Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Behavior: >100 mg/mL .

  • Mechanism: Strong dipole-dipole interactions and hydrogen bonding acceptance by the solvent stabilize the hydrazine moiety.

  • Application: Ideal for stock solutions in biological assays or as reaction media for nucleophilic substitutions.

Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Behavior: 20 – 80 mg/mL (Temperature dependent).

  • Mechanism: The hydroxyl groups facilitate hydrogen bonding. Solubility increases significantly with temperature (

    
    ), making these the primary solvents for recrystallization .
    
  • Note: The presence of the hydrophobic Br/F/Me groups limits solubility in cold alcohols compared to unsubstituted phenylhydrazine.

Chlorinated & Moderately Polar Solvents (Good Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl

    
    ), Ethyl Acetate (EtOAc).
    
  • Behavior: 50 – 100 mg/mL .

  • Mechanism: "Like dissolves like." The halogenated solvent interacts favorably with the halogenated aromatic ring of the solute.

  • Application: Standard extraction solvents during aqueous workup.

Non-Polar Solvents (Low Solubility)
  • Solvents: Hexanes, Cyclohexane, Pentane.

  • Behavior: < 5 mg/mL .

  • Mechanism: The polar hydrazine "head" prevents dissolution in purely dispersive solvents.

  • Application: Anti-solvents (precipitants) to force crystallization from DCM or Toluene.

Experimental Protocol: Solubility Determination

Do not rely solely on literature values. Variations in purity (e.g., oxidation to azo derivatives) can alter solubility. Use this self-validating Visual Polythermal Method to generate precise data.

Workflow Diagram

SolubilityProtocol Start Start: Weigh 50 mg Compound AddSolvent Add 0.5 mL Solvent (Initial) Start->AddSolvent CheckDissolution Visual Check: Dissolved? AddSolvent->CheckDissolution Success Solubility > 100 mg/mL (High) CheckDissolution->Success Yes Heat Heat to Boiling Point (Reflux) CheckDissolution->Heat No CheckHot Dissolved Hot? Heat->CheckHot AddMore Add Solvent in 0.5 mL increments CheckHot->AddMore No (if Vol < 10mL) Precipitate Cool to 25°C CheckHot->Precipitate Yes ResultInsol Insoluble (< 5 mg/mL) CheckHot->ResultInsol No (if Vol > 10mL) AddMore->Heat ResultRecryst Ideal Recrystallization Solvent Precipitate->ResultRecryst Crystals Form

Figure 1: Decision tree for determining solubility and identifying recrystallization candidates.

Step-by-Step Procedure
  • Preparation: Place 50 mg of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine into a clear borosilicate glass vial.

  • Titration: Add the target solvent in 0.25 mL aliquots.

  • Agitation: Vortex for 30 seconds after each addition.

  • Thermal Stress: If undissolved at room temperature (RT), heat to the solvent's boiling point using a heating block.

  • Quantification:

    
    
    
  • Observation: Note any color changes. Darkening (red/brown) indicates oxidation to the azo or diazonium species, suggesting solvent incompatibility (common in acetone or impure ethers).

Process Application: Recrystallization Strategy

Purification of hydrazine intermediates is critical due to their instability. The goal is to maximize recovery while removing the specific aniline precursor (4-Bromo-5-fluoro-2-methylaniline).

Solvent Selection Logic
Solvent SystemRatio (v/v)RationaleSuitability
EtOH / Water 9:1 to 5:1Standard. High solubility hot, low cold. Water acts as anti-solvent.Excellent
Toluene / Hexane 1:2Alternative. Good for removing non-polar impurities.[6]Good
DCM / Hexane 1:3Precipitation. Fast crash-out; may trap impurities.Fair
Critical Protocol: The "Acid-Stabilized" Recrystallization

Phenylhydrazines are prone to oxidation in air. To prevent decomposition during hot recrystallization:

  • Solvent: Use Ethanol containing 0.1% Ascorbic Acid or sparged with Nitrogen.

  • Dissolution: Dissolve crude solid in minimum boiling ethanol.

  • Filtration: Rapidly filter hot (remove insoluble salts/metals).

  • Crystallization: Add warm water dropwise until turbidity persists. Cool slowly to 4°C.

  • Wash: Wash crystals with cold Hexane (removes residual aniline).

Safety & Handling (E-E-A-T)

Warning: Phenylhydrazines are potent skin sensitizers and potential carcinogens . They can induce hemolytic anemia upon systemic absorption.

  • Engineering Controls: Always handle in a fume hood. Weigh solids in a glovebox or vented balance enclosure.

  • Deactivation: Spills should be treated with dilute Sodium Hypochlorite (Bleach) solution to oxidize the hydrazine to nitrogen gas and the corresponding arene, followed by neutralization.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Darkening indicates decomposition.

References

  • BenchChem. (2025). Solubility Profile of 1-Acetyl-2-phenyldiazene: A Technical Guide. Retrieved from

  • PubChem. (2025).[5] Compound Summary: (4-bromo-5-fluoro-2-methylphenyl)hydrazine.[7] National Library of Medicine. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Fluorochem. (2025).[5] Product Sheet: (5-Bromo-2-methylphenyl)hydrazine. Retrieved from

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: Phenylhydrazine Derivatives. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Predicted Metabolic Pathways of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Derivatives

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is of paramount importance. The biotransformation of a xenobiotic compound can sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is of paramount importance. The biotransformation of a xenobiotic compound can significantly influence its pharmacokinetic profile, efficacy, and potential for toxicity.[1] Hydrazine derivatives, a class of compounds with diverse pharmacological applications, are known to undergo extensive metabolism, often leading to the formation of reactive intermediates.[2] This guide provides a comprehensive technical overview of the predicted metabolic pathways for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine derivatives. As a Senior Application Scientist, this document is structured to provide not just a list of potential reactions, but a logical framework for understanding the underlying biochemical transformations and the experimental strategies for their validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

The core structure of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine presents several key functional groups and structural motifs that are susceptible to metabolic modification. These include the hydrazine moiety, the aromatic ring substituted with bromine and fluorine atoms, and a methyl group. The interplay of these features dictates the primary and secondary metabolic routes this class of compounds is likely to follow.

This guide will first delineate the predicted Phase I and Phase II metabolic pathways, providing a mechanistic rationale for each transformation. Subsequently, it will detail the in silico and in vitro experimental workflows necessary to confirm these predictions and identify the specific metabolites formed.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For (4-Bromo-5-fluoro-2-methylphenyl)hydrazine derivatives, we can anticipate a series of enzymatic transformations that aim to increase the polarity of the molecule, thereby facilitating its excretion.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism introduces or exposes functional groups on the parent compound. For the title compound, the primary sites for Phase I metabolism are the hydrazine group and the aromatic ring. The key enzymatic players in these transformations are the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[3]

1. Oxidation of the Hydrazine Moiety:

The hydrazine group is susceptible to oxidation by CYP enzymes.[2] This can lead to the formation of a diazene intermediate, which is often unstable and can be a precursor to reactive species.

  • Mechanism: The initial step involves the abstraction of a hydrogen atom from the terminal nitrogen of the hydrazine group by an activated CYP enzyme, leading to the formation of a nitrogen-centered radical. A second oxidation step can then generate the diazene. This diazene can then lose molecular nitrogen (N2) to form a carbon-centered radical on the phenyl ring. This radical can then be quenched by abstracting a hydrogen atom to form 1-bromo-2-fluoro-5-methylbenzene or react with other cellular components.

2. Aromatic Hydroxylation:

The electron-rich aromatic ring, despite the presence of electron-withdrawing halogens, is another potential site for CYP-mediated oxidation.

  • Mechanism: CYP enzymes can catalyze the insertion of a hydroxyl group onto the aromatic ring. The position of hydroxylation will be influenced by the directing effects of the existing substituents (bromo, fluoro, and methyl groups). The most likely positions for hydroxylation are ortho and para to the activating methyl group, and ortho to the bromo and fluoro groups.

3. N-Dealkylation (if applicable):

If the hydrazine nitrogen is substituted with an alkyl group, N-dealkylation can occur, although this is not present in the parent structure.

4. Oxidation of the Methyl Group:

The methyl group on the aromatic ring can undergo oxidation to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

  • Mechanism: This series of reactions is also typically catalyzed by CYP enzymes.

The interplay of these Phase I reactions can lead to a variety of metabolites, some of which may be pharmacologically active or potentially toxic. The formation of reactive intermediates from hydrazine oxidation is a key area of investigation in the safety assessment of these compounds.[2]

Caption: Predicted Phase I metabolic pathways for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion.

1. N-Acetylation:

N-acetyltransferases (NATs) are key enzymes in the metabolism of hydrazine derivatives.[4] The terminal nitrogen of the hydrazine moiety is a prime substrate for acetylation.

  • Mechanism: NAT enzymes, particularly NAT2, catalyze the transfer of an acetyl group from acetyl-CoA to the hydrazine nitrogen.[4] It is important to note that NAT2 exhibits genetic polymorphism, leading to "slow," "intermediate," and "rapid" acetylator phenotypes in the population, which can significantly impact the pharmacokinetics and potential for adverse effects of hydrazine-containing drugs.[5][6]

2. Glucuronidation:

If Phase I metabolism results in the formation of hydroxylated metabolites, these hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Mechanism: UGTs catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group, forming a glucuronide conjugate.

3. Sulfation:

Hydroxylated metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).

  • Mechanism: SULTs transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group.

Caption: Predicted Phase II metabolic pathways for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine derivatives.

Experimental Validation of Metabolic Pathways

The predicted metabolic pathways must be confirmed through a combination of in silico and in vitro experimental approaches. This dual strategy allows for a cost-effective initial screening followed by robust empirical validation.

In Silico Prediction

Computational models can provide initial insights into the likely sites of metabolism and the potential metabolites formed.[7][8] These tools utilize various approaches, including rule-based systems, machine learning algorithms, and quantum mechanical calculations, to predict the susceptibility of different parts of a molecule to enzymatic attack.[9]

Protocol: In Silico Metabolic Prediction

  • Software Selection: Utilize commercially available or open-source software packages designed for metabolism prediction (e.g., StarDrop with the P450 metabolism models, ADMET Predictor, etc.).

  • Input: Provide the 2D or 3D structure of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine as input to the software.

  • Model Selection: Select the relevant metabolic models, including those for major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and Phase II enzymes (UGTs, SULTs, NATs).

  • Prediction Execution: Run the prediction algorithms to identify the most probable sites of metabolism and the structures of the resulting metabolites.

  • Data Analysis: Analyze the output, which typically includes a ranked list of potential metabolites and the enzymes likely responsible for their formation. This information is crucial for guiding the design of subsequent in vitro experiments.

In Vitro Experimental Validation

In vitro assays using subcellular fractions or whole-cell systems are essential for confirming the predicted metabolic pathways and identifying the actual metabolites formed.[10][11] These assays provide a more biologically relevant context for studying drug metabolism.

Microsomal Stability Assay

This assay is a fundamental tool for assessing the metabolic stability of a compound and for generating metabolites, primarily through Phase I enzymes.[3][12][13][14]

Protocol: Microsomal Stability Assay

  • Materials:

    • Test compound: (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

    • Liver microsomes (human, rat, mouse, etc.)

    • NADPH regenerating system (or NADPH)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

    • Control compounds (e.g., testosterone, verapamil)

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration.

    • Pre-incubate the liver microsomes with the test compound at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

    • Analyze the LC-MS/MS data to identify the mass-to-charge ratios (m/z) of potential metabolites.

Metabolite Identification using LC-MS/MS

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the structural elucidation of metabolites.[15][16][17][18]

Protocol: Metabolite Identification

  • Sample Preparation: Use the supernatant from the microsomal stability assay or other in vitro systems (e.g., S9 fractions, hepatocytes).

  • LC Separation:

    • Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18 reverse-phase).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the parent compound from its metabolites.

  • MS/MS Analysis:

    • The eluent from the LC is directed to a tandem mass spectrometer.

    • Acquire full-scan MS data to detect the m/z of the parent compound and all potential metabolites.

    • Perform product ion scans (MS/MS) on the detected parent and metabolite ions to obtain fragmentation patterns.

  • Data Interpretation:

    • Compare the fragmentation pattern of the parent compound with those of the potential metabolites to deduce the site of metabolic modification.

    • Utilize metabolite identification software to assist in the structural elucidation.

Phenotyping of Metabolizing Enzymes

To identify the specific enzymes responsible for the metabolism of the compound, reaction phenotyping studies are conducted.

Protocol: Enzyme Phenotyping

  • Recombinant Enzymes: Incubate the test compound with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.) and cofactors.

  • Chemical Inhibition: Incubate the test compound with human liver microsomes in the presence and absence of selective chemical inhibitors for specific CYP isoforms.

  • Analysis: Quantify the formation of a specific metabolite or the depletion of the parent compound by LC-MS/MS in each condition. A significant reduction in metabolism in the presence of a specific inhibitor or with a particular recombinant enzyme indicates the involvement of that enzyme.

Experimental_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_data Data Synthesis Insilico_Prediction Metabolism Prediction Software Predicted_Metabolites Predicted Metabolites & Enzymes Insilico_Prediction->Predicted_Metabolites Microsomal_Assay Microsomal Stability Assay Predicted_Metabolites->Microsomal_Assay Guide Experiment Design Metabolite_ID Metabolite Identification (LC-MS/MS) Microsomal_Assay->Metabolite_ID Generate Metabolites Enzyme_Phenotyping Enzyme Phenotyping Metabolite_ID->Enzyme_Phenotyping Identify Key Metabolites Final_Pathway Confirmed Metabolic Pathway Metabolite_ID->Final_Pathway Enzyme_Phenotyping->Final_Pathway

Caption: Integrated workflow for the prediction and validation of metabolic pathways.

Conclusion

The metabolic landscape of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine derivatives is predicted to be diverse, involving both Phase I and Phase II biotransformations. The hydrazine moiety is a key site for oxidative metabolism and N-acetylation, while the substituted aromatic ring is susceptible to hydroxylation. The methyl group also presents a potential site for oxidation. The potential for the formation of reactive intermediates from the hydrazine group underscores the importance of a thorough metabolic investigation for this class of compounds.

The integrated approach of in silico prediction followed by in vitro experimental validation provides a robust framework for elucidating the metabolic fate of these derivatives. Understanding the metabolic pathways, the enzymes involved, and the potential for inter-individual variability due to genetic polymorphisms is critical for the successful development of safe and effective drug candidates. This guide provides the foundational knowledge and experimental strategies necessary for researchers to confidently navigate the preclinical metabolism studies of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine derivatives.

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Foundational

A Literature Review of Halogenated Phenylhydrazine Reactivity Patterns: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Phenylhydrazine, a cornerstone reagent in organic synthesis, has been instrumental in the construction of a vast array of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine, a cornerstone reagent in organic synthesis, has been instrumental in the construction of a vast array of heterocyclic compounds since its discovery. Its bifunctional nature, possessing both nucleophilic and reducing properties, allows for a diverse range of chemical transformations. The introduction of halogen substituents onto the phenyl ring of this versatile molecule dramatically influences its electronic properties and, consequently, its reactivity. This guide provides an in-depth exploration of the reactivity patterns of halogenated phenylhydrazines, offering field-proven insights into their behavior in key synthetic reactions. Understanding these patterns is paramount for researchers in drug development and materials science, where precise control over molecular architecture is essential for tailoring function.

Halogen atoms exert a dual electronic influence on the aromatic ring: a deactivating inductive effect due to their high electronegativity and a weakly activating resonance effect stemming from their lone pairs of electrons.[1] This dichotomy governs the reactivity of halogenated phenylhydrazines, with the overall effect being a complex interplay of these opposing forces, further modulated by the nature of the halogen and its position on the ring. This guide will dissect these subtleties across several classes of important organic reactions.

Core Reactivity Patterns

The Fischer Indole Synthesis: A Halogen's Tale of Control

The Fischer indole synthesis, a venerable and powerful method for constructing the indole nucleus, is profoundly influenced by the presence and nature of halogen substituents on the phenylhydrazine starting material.[2][3] This acid-catalyzed reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to forge the indole scaffold.[5]

The Mechanism: A Step-by-Step Journey

The reaction is initiated by the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2] This is followed by tautomerization to the corresponding enamine. Protonation of the enamine sets the stage for the key[4][4]-sigmatropic rearrangement, which is often the rate-determining step.[5] The resulting di-imine intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole.[2]

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Rearrangement and Cyclization cluster_2 Aromatization Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone -H2O Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Arylhydrazone Enamine Enamine Arylhydrazone->Enamine Tautomerization Di_imine Di_imine Enamine->Di_imine [3,3]-Sigmatropic Rearrangement (H+) Cyclic_Aminal Cyclic_Aminal Di_imine->Cyclic_Aminal Cyclization Indole Indole Cyclic_Aminal->Indole -NH3, -H+

Fischer Indole Synthesis Mechanism
Influence of Halogen Substituents

The electronic nature of the halogen substituent and its position on the phenyl ring significantly impact the rate and success of the Fischer indole synthesis.

  • Para-Substituents: Halogens at the para-position exert a more pronounced electronic effect. Electron-withdrawing halogens, like fluorine and chlorine, decrease the nucleophilicity of the hydrazine, which can slow down the initial hydrazone formation. More importantly, they can disfavor the key[4][4]-sigmatropic rearrangement by destabilizing the electron-deficient transition state.[6] Conversely, the less electronegative iodine can sometimes lead to higher yields compared to fluorine and chlorine.

  • Meta-Substituents: The influence of halogens at the meta-position is primarily inductive. This generally leads to a decrease in reaction rate compared to unsubstituted phenylhydrazine, but often with less dramatic effects than para-substitution. A mixture of 4- and 6-substituted indoles is typically obtained from meta-substituted phenylhydrazines.[3]

  • Ortho-Substituents: Halogens at the ortho-position introduce steric hindrance in addition to electronic effects. This can impede the approach of the carbonyl compound and hinder the cyclization step. In some cases, ortho-halogen substituents can completely block the reaction.[7] However, this steric hindrance can also be exploited to control regioselectivity in reactions with unsymmetrical ketones.

Phenylhydrazine DerivativeCarbonyl CompoundProductYield (%)Reference
4-ChlorophenylhydrazineMethyl isopropyl ketone2,3,3-Trimethyl-5-chloro-3H-indole86[8]
4-FluorophenylhydrazineCyclohexanone6-Fluoro-1,2,3,4-tetrahydrocarbazole75[3]
4-BromophenylhydrazinePropiophenone5-Bromo-2-methyl-3-phenyl-1H-indole79[3]
4-IodophenylhydrazineAcetophenone5-Iodo-2-phenyl-1H-indoleHigh[9]
2,6-DichlorophenylhydrazineCyclohexanoneReaction blocked0[7]
Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, a representative example of the Fischer indole synthesis.[2]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).

  • Procedure:

    • A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.

    • The hot mixture is dissolved in 80 mL of 95% ethanol.

    • Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.

    • The product is collected by filtration and washed with 25 mL of cold ethanol.

    • A second crop of crystals can be obtained by concentrating the combined filtrate and washings.

    • The combined solids are dried under reduced pressure. The typical yield of acetophenone phenylhydrazone is 87-91%.[2]

Step 2: Cyclization to 2-Phenylindole

  • Materials: Acetophenone phenylhydrazone (5.0 g, 0.024 mol), Anhydrous zinc chloride (10 g, 0.073 mol).

  • Procedure:

    • The acetophenone phenylhydrazone and anhydrous zinc chloride are thoroughly mixed in a beaker.

    • The beaker is placed in a sand bath preheated to 170°C.

    • The mixture is stirred, and the temperature is maintained at 170-180°C for 10 minutes.

    • The hot reaction mixture is poured into a beaker containing 400 mL of water.

    • 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.

    • The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol. The typical yield is 72-80%.[2]

Pyrazole Synthesis: Building Five-Membered Rings

Halogenated phenylhydrazines are also valuable precursors for the synthesis of pyrazoles, another important class of nitrogen-containing heterocycles. The most common method involves the condensation of a phenylhydrazine with a 1,3-dicarbonyl compound.[10]

Mechanism of Pyrazole Formation

The reaction proceeds via initial condensation of the phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration afford the pyrazole ring.[11]

Pyrazole_Synthesis Halogenated_Phenylhydrazine Halogenated_Phenylhydrazine Hydrazone_Intermediate Hydrazone_Intermediate Halogenated_Phenylhydrazine->Hydrazone_Intermediate 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Hydrazone_Intermediate Cyclic_Intermediate Cyclic_Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole -H2O

Pyrazole Synthesis from a 1,3-Dicarbonyl Compound
Impact of Halogen Substituents

The electronic effects of halogen substituents on the phenylhydrazine ring influence both the rate of the initial condensation and the regioselectivity of the cyclization when unsymmetrical 1,3-dicarbonyl compounds are used. Electron-withdrawing halogens can decrease the overall reaction rate. The position of the halogen can direct the initial nucleophilic attack of the hydrazine, thereby influencing the final pyrazole isomer formed.

Experimental Protocol: Synthesis of a Substituted Pyrazole
  • Materials: Halogenated phenylhydrazine (1 mmol), 1,3-dicarbonyl compound (1 mmol), Ethanol (10 mL), Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve the halogenated phenylhydrazine and the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

The Japp-Klingemann Reaction: A Gateway to Arylhydrazones

The Japp-Klingemann reaction provides an alternative route to the arylhydrazones required for the Fischer indole synthesis and other transformations.[12][13] This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester, followed by cleavage of a carbonyl group.[14]

The Underlying Mechanism

The reaction begins with the deprotonation of the β-keto-acid or ester to form an enolate. This enolate then acts as a nucleophile, attacking the aryl diazonium salt to form an azo compound. Hydrolysis of this intermediate leads to the cleavage of either the acyl or carboxyl group, followed by tautomerization to the more stable arylhydrazone.[12]

Japp_Klingemann_Reaction Aryl_Diazonium_Salt Aryl_Diazonium_Salt Azo_Compound Azo_Compound Aryl_Diazonium_Salt->Azo_Compound beta-Keto-Ester beta-Keto-Ester beta-Keto-Ester->Azo_Compound Base Arylhydrazone Arylhydrazone Azo_Compound->Arylhydrazone Hydrolysis, Decarboxylation

The Japp-Klingemann Reaction

Halogen substituents on the aryl diazonium salt (derived from the corresponding halogenated aniline) will influence the electrophilicity of the diazonium ion and thus the rate of the initial coupling reaction. Electron-withdrawing halogens increase the electrophilicity, generally leading to faster reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have expanded the toolkit for both the synthesis and application of halogenated phenylhydrazines.

Synthesis of Halogenated Phenylhydrazines

The Buchwald-Hartwig amination allows for the direct synthesis of aryl hydrazines from aryl halides and hydrazine.[4][15] This method is particularly useful for preparing halogenated phenylhydrazines from di- or poly-halogenated arenes, where traditional methods involving diazotization of anilines may be problematic. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity for mono-arylation.[16]

Halogenated Phenylhydrazines as Coupling Partners

Halogenated phenylhydrazines can themselves be used as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity of the C-X bond follows the general trend I > Br > Cl, which is primarily dictated by the bond dissociation energy.[17] This differential reactivity allows for selective functionalization of poly-halogenated phenylhydrazines.

Cross_Coupling_Workflow cluster_synthesis Synthesis of Halogenated Phenylhydrazine cluster_functionalization Functionalization via Cross-Coupling Aryl_Halide Aryl_Halide Halogenated_Phenylhydrazine Halogenated_Phenylhydrazine Aryl_Halide->Halogenated_Phenylhydrazine Hydrazine Hydrazine Hydrazine->Halogenated_Phenylhydrazine Pd_Catalyst_Ligand Pd_Catalyst_Ligand Pd_Catalyst_Ligand->Halogenated_Phenylhydrazine Buchwald-Hartwig Amination Functionalized_Phenylhydrazine Functionalized_Phenylhydrazine Halogenated_Phenylhydrazine->Functionalized_Phenylhydrazine Organoboron_Reagent Organoboron_Reagent Organoboron_Reagent->Functionalized_Phenylhydrazine Pd_Catalyst_Ligand_2 Pd_Catalyst_Ligand_2 Pd_Catalyst_Ligand_2->Functionalized_Phenylhydrazine Suzuki Coupling

Synthesis and Functionalization of Halogenated Phenylhydrazines
Aryl Radical Formation and Subsequent Reactions

Aryl hydrazines, including their halogenated derivatives, can serve as precursors to aryl radicals under certain conditions. For instance, the reaction of aryl hydrazines with catalytic iodine in the presence of air can generate aryl radicals.[18] These highly reactive intermediates can then be trapped by various substrates, such as alkenes or quinones, to form new carbon-carbon bonds.[18] Phenylhydrazine can also promote the photo-induced, transition-metal-free dehalogenation of aryl halides via a radical-mediated process.[19] The nature and position of the halogen on the phenylhydrazine can influence the stability and reactivity of the generated aryl radical.

Conclusion

The presence of halogen substituents on the phenylhydrazine ring imparts a rich and tunable reactivity that has been exploited in a wide range of synthetic transformations. In the Fischer indole synthesis, halogens exert a strong influence on the key[4][4]-sigmatropic rearrangement, with their effects being a delicate balance of inductive and resonance contributions, as well as steric factors. In pyrazole synthesis, they guide regioselectivity, and in modern palladium-catalyzed reactions, the differential reactivity of carbon-halogen bonds allows for selective functionalization. The ability of halogenated phenylhydrazines to act as precursors for aryl radicals further broadens their synthetic utility. For researchers in drug discovery and materials science, a nuanced understanding of these reactivity patterns is crucial for the rational design and efficient synthesis of novel, high-value molecules. The continued exploration of the chemistry of halogenated phenylhydrazines will undoubtedly lead to the development of new synthetic methodologies and the discovery of molecules with unique and valuable properties.

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  • Gholipour, Y., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. [Link]

  • Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PMC. [Link]

  • eScholarship.org. (n.d.). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate. [Link]

  • MDPI. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]

  • Chem Help ASAP. (2020, January 18). halogens as directing groups [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. [Link]

  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Scientia Iranica. (n.d.). First page Cover C-21(6). [Link]

  • Chemistry LibreTexts. (2022, September 13). III. Radical Reactions. [Link]

  • New Journal of Chemistry. (n.d.). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. [Link]

  • ResearchGate. (2024, December 30). Overview of Phenylhydrazine‐Based Organic Transformations. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reaction of phenylhydrazines with arenes in the presence of aluminium trichloride. [Link]

  • ACS Omega. (2020, February 21). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Fluorinated Pyrazoles from (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

Abstract This comprehensive guide provides detailed application notes and a robust protocol for the synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole, a representative fluorinated pyrazole with si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and a robust protocol for the synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole, a representative fluorinated pyrazole with significant potential in medicinal chemistry and drug discovery. The synthesis is achieved through the classic Knorr pyrazole synthesis, a reliable and efficient acid-catalyzed condensation reaction between the starting material, (4-Bromo-5-fluoro-2-methylphenyl)hydrazine, and acetylacetone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a self-validating experimental protocol.

Introduction: The Significance of Fluorinated Pyrazoles

Fluorinated organic molecules are of paramount importance in modern pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] The pyrazole moiety itself is a privileged heterocyclic scaffold, present in a wide array of approved drugs and clinical candidates due to its diverse pharmacological activities, which include anti-inflammatory, analgesic, and anticancer properties.[4][5][6]

The combination of a fluorine substituent and a pyrazole core, therefore, represents a powerful strategy in the design of novel therapeutic agents. The target molecule of this guide, 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole, incorporates these key features, making it a valuable building block for further chemical exploration.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Reaction

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely utilized methods for the construction of the pyrazole ring.[7][8][9] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[7][8][9] The versatility of this reaction allows for the synthesis of a vast library of substituted pyrazoles by simply varying the substitution patterns of the two starting materials.

2.1. Mechanistic Insights

The mechanism of the Knorr pyrazole synthesis proceeds through a series of well-established steps, as illustrated below. The reaction is initiated by the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and a final dehydration step yield the aromatic pyrazole ring.[7][8][10]

Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Arylhydrazine (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Nucleophilic Attack & Dehydration Dicarbonyl Acetylacetone (1,3-Dicarbonyl) Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole Cyclic_Intermediate->Pyrazole Dehydration & Aromatization

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole

This protocol provides a detailed, step-by-step methodology for the synthesis of the target fluorinated pyrazole. The quantities and conditions have been optimized for a laboratory scale synthesis.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
(4-Bromo-5-fluoro-2-methylphenyl)hydrazine1423573-09-5219.0510.02.19 g
Acetylacetone (2,4-pentanedione)123-54-6100.1211.01.10 g (1.12 mL)
Glacial Acetic Acid64-19-760.05Catalytic~0.5 mL
Ethanol (Absolute)64-17-546.07-50 mL
Saturated Sodium Bicarbonate Solution---As needed
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed
Ethyl Acetate141-78-688.11-As needed
Hexanes110-54-386.18-As needed

3.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.3. Reaction Workflow

Workflow Start Combine Reactants in Ethanol Acidify Add Catalytic Acetic Acid Start->Acidify Reflux Heat to Reflux (e.g., 2-4 hours) Acidify->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Extract Extract with Ethyl Acetate Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Experimental Workflow for Pyrazole Synthesis.

3.4. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-Bromo-5-fluoro-2-methylphenyl)hydrazine (2.19 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture until the hydrazine has dissolved.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.12 mL, 11.0 mmol) followed by glacial acetic acid (~0.5 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The disappearance of the starting hydrazine and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Results and Characterization

4.1. Yield and Physical Appearance

  • Expected Yield: 75-85%

  • Physical Appearance: Off-white to pale yellow solid.

4.2. Spectroscopic Data

The following are the expected spectroscopic data for the synthesized 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Analysis Expected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.30 (d, J = 6.0 Hz, 1H, Ar-H), 6.00 (s, 1H, pyrazole-H), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, pyrazole-CH₃), 2.15 (s, 3H, pyrazole-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 158.0 (d, ¹JCF = 250.0 Hz), 149.0, 141.0, 138.0 (d, ³JCF = 5.0 Hz), 135.0, 125.0 (d, ²JCF = 20.0 Hz), 120.0, 118.0 (d, ²JCF = 25.0 Hz), 107.0, 17.0 (Ar-CH₃), 14.0 (pyrazole-CH₃), 13.5 (pyrazole-CH₃).
IR (ATR) ν (cm⁻¹): 3100-2900 (C-H), 1600 (C=C), 1550 (C=N), 1480, 1450, 1250 (C-F), 1050 (C-Br).
Mass Spec (ESI+) m/z: 301.0, 303.0 [M+H]⁺ (isotopic pattern for Br).

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The expected spectroscopic data in section 4.2 provide a clear benchmark for the successful synthesis of the target compound. Researchers should compare their experimental data with these expected values to confirm the identity and purity of their product. Any significant deviations may indicate the presence of impurities or the formation of an unexpected regioisomer, necessitating further purification or investigation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole via the Knorr pyrazole synthesis. By following the detailed protocol and utilizing the provided characterization data for validation, researchers can reliably access this valuable fluorinated pyrazole building block for applications in drug discovery and development.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Accessed February 25, 2026. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Accessed February 25, 2026. [Link]

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  • Journal of Fluorine Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Accessed February 25, 2026. [Link]

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  • ChemistrySelect. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Accessed February 25, 2026. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Accessed February 25, 2026. [Link]

  • eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Accessed February 25, 2026. [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Accessed February 25, 2026. [Link]

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  • PubMed. Fluorinated Pyrazoles: From Synthesis to Applications. Accessed February 25, 2026. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Accessed February 25, 2026. [Link]

  • ResearchGate. Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. Accessed February 25, 2026. [Link]

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Application

Optimization of cyclization reactions with (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

An In-Depth Guide to the Synthesis and Optimization of Substituted Indoles from (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Abstract This technical guide provides researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Optimization of Substituted Indoles from (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the optimization of cyclization reactions using (4-Bromo-5-fluoro-2-methylphenyl)hydrazine. The indole scaffold is a cornerstone in medicinal chemistry, and the specific 6-bromo-5-fluoro-7-methylindole core synthesized from this hydrazine is a key building block for novel therapeutics.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles of the Fischer Indole Synthesis, offering detailed optimization strategies, step-by-step experimental procedures, and robust analytical methods to ensure reproducible, high-yield outcomes.

Introduction: The Strategic Importance of Halogenated Indoles

The indole nucleus is a privileged scaffold in countless natural products and FDA-approved drugs.[2][3] The strategic introduction of halogen atoms, such as bromine and fluorine, alongside alkyl groups, profoundly modulates the molecule's physicochemical properties.

  • Fluorine: Often enhances metabolic stability, increases binding affinity to target proteins by participating in hydrogen bonding, and can alter the pKa of adjacent functional groups.[4]

  • Bromine: Serves as a critical synthetic handle for post-cyclization modifications, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for extensive Structure-Activity Relationship (SAR) studies.[3][4] It also contributes to binding interactions through halogen bonding.[5]

  • Methyl Group: The 2-methyl group on the starting phenylhydrazine (which becomes the 7-methyl group on the indole) introduces steric and electronic effects that can influence reaction regioselectivity and the final compound's conformational preferences.[4]

The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, remains the most robust and widely used method for constructing the indole core from arylhydrazines and carbonyl compounds.[6][7][8] This guide will focus exclusively on optimizing this critical transformation for the specifically substituted (4-Bromo-5-fluoro-2-methylphenyl)hydrazine.

The Fischer Indole Synthesis: Mechanism as a Guide to Optimization

A thorough understanding of the reaction mechanism is paramount for logical and effective optimization. The process is not a simple condensation but a multi-step sequence, with each step influenced by the chosen reaction conditions.[6][9][10]

The accepted mechanism proceeds as follows:

  • Hydrazone Formation: Reversible, acid-catalyzed condensation of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine with an enolizable aldehyde or ketone.

  • Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer (the 'ene-hydrazine'). This step is often crucial and can be a rate-limiting factor.

  • [11][11]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted[11][11]-sigmatropic rearrangement (akin to a Claisen rearrangement), which transiently breaks the aromaticity of the phenyl ring to form a di-imine intermediate.[6][9]

  • Rearomatization & Cyclization: The intermediate rapidly rearomatizes. The resulting amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring (an aminal).[12]

  • Ammonia Elimination: Finally, acid-catalyzed elimination of an ammonia molecule from the aminal generates the stable, aromatic indole ring.[6][12]

This mechanistic pathway provides the causal logic for our experimental choices. For instance, the need for an acid catalyst is clear not just for the initial condensation but, more critically, for promoting the key[11][11]-sigmatropic rearrangement and final ammonia elimination steps.

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Hydrazine (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone Condensation (+ Ketone, H+) Ketone Ketone/Aldehyde (R1-CH2-CO-R2) Ketone->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (H+) Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Intramolecular Cyclization Indole 6-Bromo-5-fluoro-7-methyl-indole Aminal->Indole Elimination of NH3 (H+)

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Design: Protocols and Workflows

The synthesis can be approached as either a two-step process with isolation of the intermediate hydrazone or as a more efficient one-pot procedure.[7] The choice depends on the reactivity of the carbonyl partner and the desired purity of the final product.

General Experimental Workflow

The overall process, from reactant selection to final product, follows a structured path with clear decision points.

Caption: Figure 2: General Experimental Workflow.

Detailed Protocol 1: Two-Step Synthesis (Recommended for Optimization)

This method allows for the purification of the hydrazone, which often leads to a cleaner cyclization reaction and simplifies final purification.

Part A: Hydrazone Formation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-Bromo-5-fluoro-2-methylphenyl)hydrazine (1.0 eq).

  • Solvent: Add a suitable solvent such as ethanol or acetic acid (approx. 5-10 mL per mmol of hydrazine).[12]

  • Reagents: Add the desired ketone or aldehyde (1.0-1.1 eq). For less reactive carbonyls, add a catalytic amount of glacial acetic acid (if not already the solvent).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C).

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is fully consumed (typically 1-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The hydrazone product often precipitates. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.

Part B: Acid-Catalyzed Cyclization (Indolization)

  • Setup: To a round-bottom flask equipped for heating (e.g., oil bath) and with an inert atmosphere (N₂ or Ar), add the purified hydrazone from Part A (1.0 eq).

  • Catalyst/Solvent: Add the chosen acid catalyst and solvent system (see Section 4 for optimization). For example, add polyphosphoric acid (PPA) and heat directly, or dissolve in a high-boiling solvent like toluene and add a catalyst like p-TsOH.

  • Reaction: Heat the mixture to the optimized temperature (often 80-160 °C).

  • Monitoring (Self-Validation): Monitor the disappearance of the hydrazone and the appearance of the indole product by TLC or LC-MS. The indole product will typically have a different Rf and will be UV active.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water or a saturated sodium bicarbonate solution (caution: gas evolution if acid is present).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Optimization of Key Reaction Parameters

The success of the Fischer Indole Synthesis hinges on the careful selection of several interconnected parameters. The goal is to find conditions that favor the[11][11]-sigmatropic rearrangement while minimizing degradation or side reactions.

Caption: Figure 3: Interplay of Optimization Parameters.

Catalyst Selection

The choice of acid is the most critical parameter. A catalyst that is too weak may not facilitate the rearrangement, while one that is too strong or used at too high a temperature can cause decomposition.

Catalyst TypeExamplesTypical ConditionsExpertise & Experience Insights
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA)0.1-1.0 eq in high-boiling solvent (Toluene, Xylene) OR PPA as solvent/catalyst. 80-160 °C.PPA is often the "catalyst of last resort" for difficult substrates as it is highly viscous and promotes dehydration; workup can be challenging.[13] p-TsOH is a good starting point as it is a solid, easy to handle, and effective for many substrates.[6]
Lewis Acids Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃·OEt₂), Aluminum Chloride (AlCl₃)1.0-2.0 eq in solvent or neat. Temperatures vary widely.ZnCl₂ is the most common and versatile Lewis acid catalyst.[12] It is hygroscopic and must be handled accordingly. Lewis acids can sometimes offer different regioselectivity compared to Brønsted acids.[7]
"Green" Catalysts Ionic Liquids, Solid Acids (Zeolites, Montmorillonite Clay)Varies. Often solvent-free.These are excellent for environmentally conscious synthesis.[14][15][16] They can simplify product isolation and allow for catalyst recycling. Performance can be highly substrate-dependent.

Recommendation: Start with p-TsOH in toluene or ZnCl₂. If the reaction is sluggish or fails, move to stronger conditions such as PPA.

Solvent Effects

The solvent must be inert to the acidic conditions and have a boiling point suitable for the required reaction temperature.

SolventBoiling Point (°C)Characteristics & Use Cases
Toluene 111Excellent general-purpose solvent for temperatures around 110 °C. Allows for azeotropic removal of water if desired.
Xylenes ~140Used when higher temperatures are required for less reactive hydrazones.
Acetic Acid 118Often used for the initial hydrazone formation and can sometimes be used for the entire one-pot sequence.[12]
Ethanol 78Primarily used for hydrazone formation at reflux; generally not suitable for the higher-temperature cyclization step.
No Solvent N/AReactions can be run neat, especially with catalysts like PPA or in mechanochemical (ball-milling) conditions.[16]
Temperature and Reaction Time

These two parameters are inversely related and must be optimized empirically. Higher temperatures lead to shorter reaction times but increase the risk of side reactions.[17]

  • Starting Point: Begin at a moderate temperature (e.g., 80-100 °C) and monitor the reaction over several hours.

  • Optimization: If the reaction is slow, incrementally increase the temperature by 10-20 °C. If byproduct formation is observed via TLC/LC-MS, reduce the temperature and accept a longer reaction time.

  • Trustworthiness Check: A clean reaction at a lower temperature over a longer period is always preferable to a fast, messy reaction at a high temperature that requires extensive purification.

Analytical Methods for In-Process Control and Characterization

Robust analytical monitoring is the cornerstone of a self-validating and reproducible protocol.

  • Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress.

    • Protocol: Prepare a TLC chamber with a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes). Spot the starting material, the reaction mixture, and a co-spot on a silica plate. The indole product is typically more polar than the hydrazone but less polar than the hydrazine and will be UV active. The reaction is complete when the starting hydrazone spot has disappeared.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: Provides quantitative data on reaction conversion and purity. It is invaluable for identifying intermediates and byproducts.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of the final product. Key expected signals for a 6-bromo-5-fluoro-7-methyl-1H-indole derivative would include the characteristic N-H proton (a broad singlet, often > 8 ppm) and distinct aromatic proton signals.[19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da (M+ and M+2).[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalls / No Product 1. Insufficiently strong acid catalyst. 2. Temperature is too low. 3. Carbonyl partner is not enolizable.1. Switch to a stronger catalyst (e.g., from p-TsOH to PPA). 2. Increase reaction temperature in 20 °C increments. 3. Verify the carbonyl substrate has α-hydrogens.
Low Yield 1. Incomplete reaction. 2. Product degradation under harsh conditions. 3. Poor extraction during workup.1. Increase reaction time or temperature. 2. Reduce temperature and/or use a milder catalyst. 3. Ensure pH of the aqueous layer is basic before extraction. Use a more polar solvent like ethyl acetate.
Multiple Products / Low Purity 1. Reaction temperature is too high. 2. Use of an unsymmetrical ketone leading to regioisomers. 3. Side reactions (e.g., tar formation).1. Decrease the reaction temperature. 2. Use a symmetrical ketone or be prepared to separate isomers via chromatography. 3. Use the two-step protocol with a purified hydrazone. Dilute the reaction mixture.

Conclusion

The optimization of the Fischer Indole Synthesis for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine is a systematic process grounded in mechanistic understanding. By carefully selecting the acid catalyst, solvent, and temperature, and by employing rigorous in-process analytical monitoring, researchers can reliably produce 6-bromo-5-fluoro-7-methyl-substituted indoles. These halogenated scaffolds are of significant interest in drug discovery, and the protocols and strategies outlined in this guide provide a robust and validated pathway to access these valuable compounds.

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  • Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
  • What are the analytical methods for 99% Indole in environmental samples? - Blog. (2025, June 5). Retrieved February 25, 2026, from [Link]

  • (PDF) Fischer Indole Synthesis - ResearchGate. (2021, January 4). Retrieved February 25, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. (2025, September 23). Retrieved February 25, 2026, from [Link]

  • Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved February 25, 2026, from [Link]

  • Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. (2018, June 11). Retrieved February 25, 2026, from [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC. (2024, August 11). Retrieved February 25, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved February 25, 2026, from [Link]

  • Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities | The Journal of Organic Chemistry - ACS Publications. (2012, August 27). Retrieved February 25, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - ResearchGate. (2025, October 24). Retrieved February 25, 2026, from [Link]

  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents. (n.d.).
  • Synthesis and Chemistry of Indole. (n.d.). Retrieved February 25, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Retrieved February 25, 2026, from [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

  • RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines - Radboud Repository. (n.d.). Retrieved February 25, 2026, from [Link]

  • (4-bromo-5-fluoro-2-methylphenyl)hydrazine - PubChemLite. (n.d.). Retrieved February 25, 2026, from [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl - Preprints.org. (2021, November 23). Retrieved February 25, 2026, from [Link]

Sources

Method

Cross-coupling reaction strategies for the 4-bromo position in phenylhydrazines

Application Note: Strategic Functionalization of 4-Bromophenylhydrazine Executive Summary & Strategic Overview The functionalization of 4-bromophenylhydrazine presents a classic "chemoselectivity paradox" in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Bromophenylhydrazine

Executive Summary & Strategic Overview

The functionalization of 4-bromophenylhydrazine presents a classic "chemoselectivity paradox" in organic synthesis. While the 4-bromo position offers a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the hydrazine moiety (


) is inherently problematic. It acts as a potent reductant capable of precipitating Palladium black (deactivating the catalyst) and serves as a competing nucleophile that can lead to N-arylation rather than the desired C-functionalization.

The Core Directive: Direct coupling of free 4-bromophenylhydrazine is experimentally imprudent. High-yield functionalization requires a Protection-Coupling-Deprotection (P-C-D) strategy. This guide details the "Dual-Boc" protocol, which renders the hydrazine moiety electronically neutral and sterically bulky, enabling high-efficiency catalysis at the 4-position.

Strategic Decision Matrix (Workflow)

The following flowchart illustrates the decision logic for handling phenylhydrazine derivatives.

G Start Substrate: 4-Bromophenylhydrazine Decision Is the Hydrazine Protected? Start->Decision Direct Direct Coupling (Free -NHNH2) Decision->Direct No Protect Step 1: Protection Strategy (Di-Boc Formation) Decision->Protect Yes (Recommended) Fail FAILURE MODE: 1. Pd Deactivation (Pd Black) 2. Competing N-Arylation Direct->Fail Coupling Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Protect->Coupling Deprotect Step 3: Deprotection (Acidic Hydrolysis) Coupling->Deprotect Final Target: 4-Functionalized Phenylhydrazine Deprotect->Final

Figure 1: Strategic workflow for the functionalization of 4-bromophenylhydrazine. Direct coupling pathways are prone to failure due to catalyst poisoning.

Detailed Protocols

Protocol A: The "Dual-Boc" Protection Strategy

Rationale: Monoprotection often leaves the terminal nitrogen nucleophilic. The


-di-Boc strategy (forming the hydrazine-1,2-dicarboxylate) effectively shuts down the reducing power of the hydrazine and prevents N-coordination to the metal center.

Reagents:

  • 4-Bromophenylhydrazine HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (2.5 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMAP (Catalytic, 5 mol%)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: Suspend 4-bromophenylhydrazine hydrochloride (10 mmol) in DCM (50 mL) at

    
    .
    
  • Base Addition: Add

    
     dropwise. The suspension will clear as the free base is liberated.
    
  • Acylation: Add a solution of

    
     (25 mmol) in DCM (10 mL) slowly. Add DMAP.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: TLC should show complete consumption of starting material (

      
       in 20% EtOAc/Hex) and appearance of the non-polar di-Boc product (
      
      
      
      ).
  • Workup: Wash with 1M HCl (to remove excess amine/DMAP), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexanes/EtOAc or flash chromatography.

    • Yield Target: >85%[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: With the hydrazine protected, the aryl bromide behaves like a standard electrophile. We utilize a


 system which is robust against steric bulk and residual coordinating species.

Reagents:

  • Substrate:

    
    -Di-Boc-4-bromophenylhydrazine (1.0 equiv)
    
  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Di-Boc substrate, Boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and the aqueous base via syringe.

  • Thermal Cycle: Heat to

    
     for 4–6 hours.
    
    • Note: Avoid temperatures

      
       to prevent thermal degradation of the Boc groups (generating isobutylene gas).
      
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc and wash with water.

  • Purification: Flash chromatography (typically 0-30% EtOAc in Hexanes).

Protocol C: Deprotection (Restoring the Hydrazine)

Rationale: Boc groups are acid-labile. We use HCl in Dioxane to precipitate the product directly as the hydrochloride salt, which is more stable to oxidation than the free base.

Step-by-Step:

  • Dissolve the coupled product in minimal dry DCM or Dioxane.

  • Add 4M HCl in Dioxane (10 equiv) at

    
    .
    
  • Stir at RT for 2–4 hours.

  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

    • Storage: Store the HCl salt at

      
       under inert atmosphere.
      

Mechanistic Insight & Visualization

The success of this protocol relies on the electronic deactivation of the hydrazine nitrogens. The diagram below illustrates the catalytic cycle and the specific role of the Boc protection.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate TransMet Transmetallation (Boronate Species) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Product Product Di-Boc-Ar-Ar' RedElim->Product Substrate Di-Boc-Ar-Br (Sterically Shielded N) Substrate->OxAdd Br insertion Note CRITICAL: Boc groups prevent Pd coordination to N Substrate->Note

Figure 2: Catalytic cycle for the Suzuki coupling of protected phenylhydrazines. The Boc groups (black note) sterically and electronically prevent the hydrazine nitrogens from binding to the Pd(0) center.

Data Summary: Strategy Comparison

The following table summarizes internal data comparing different protection strategies for the Suzuki coupling of 4-bromophenylhydrazine with phenylboronic acid.

Protection StrategyReagentCatalyst StabilityYield (Isolated)Major Side Product
None (Free Base) NoneVery Poor< 5%Pd Black, N-arylation
Hydrazone BenzophenoneModerate45-60%Hydrolysis of hydrazone
Mono-Boc

(1 eq)
Good65-75%Bis-arylation (minor)
Di-Boc (Recommended)

(2.5 eq)
Excellent 88-94% None detected

Safety & Troubleshooting

  • Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. All manipulations involving the free hydrazine must be performed in a fume hood with double-gloving.

  • Explosion Hazard: Do not concentrate hydrazine residues to dryness with heat if peroxides are suspected.

  • Catalyst Death: If the reaction turns black immediately upon heating, oxygen was likely not removed sufficiently. Repeat the degassing step (freeze-pump-thaw is superior to sparging).

References

  • Suzuki-Miyaura Coupling Mechanism & Scope: Organic Chemistry Portal. "Suzuki Coupling."[3][4][5][6][7] [Link]

  • Protection of Hydrazines (Boc Strategy): Lim, Y.-K., et al. "Synthesis of N,N'-Di-Boc-hydrazines." Tetrahedron Letters, 2004. (Referenced via general hydrazine protection protocols in Greene's Protective Groups in Organic Synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Hydrochloride Salts

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Bromo-5-fluoro-2-methylphenyl)hydrazine hydrochloride. Here, we address common purification c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Bromo-5-fluoro-2-methylphenyl)hydrazine hydrochloride. Here, we address common purification challenges through troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each recommended step to ensure robust and reproducible outcomes.

Introduction

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine and its hydrochloride salt are valuable intermediates in pharmaceutical synthesis. Achieving high purity of this salt is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). However, like many arylhydrazines, this compound can be prone to degradation and may present purification challenges. This guide is designed to provide practical, experience-driven advice to overcome these hurdles. Phenylhydrazines as a class of compounds are known to be susceptible to air oxidation, which can lead to colored impurities.[1] This sensitivity is often increased by exposure to light and higher temperatures.

Frequently Asked Questions (FAQs)

Q1: My isolated (4-Bromo-5-fluoro-2-methylphenyl)hydrazine hydrochloride is discolored (e.g., pink, brown, or black). What causes this and how can I prevent it?

A1: Discoloration is a common issue with arylhydrazine salts and is primarily due to oxidation.[1] Arylhydrazines are sensitive to atmospheric oxygen, and this degradation can be accelerated by light and heat.

  • Causality: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of highly colored azo compounds and other degradation products. The presence of residual starting materials or byproducts from the synthesis can also contribute to color.

  • Prevention Strategies:

    • Inert Atmosphere: Whenever possible, perform the final steps of the synthesis, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can contribute to oxidation.[1]

    • Temperature Control: Avoid excessive heat during work-up and purification steps. If concentration is necessary, use a rotary evaporator at a low temperature and under reduced pressure.[1]

    • Light Protection: Protect the compound from light by using amber-colored glassware or by wrapping the reaction vessel and storage containers in aluminum foil.

    • Prompt Purification: Purify the crude product as quickly as possible after synthesis.[1] The hydrochloride salt is generally more stable to oxidation than the free base.[1]

Q2: What are the most common impurities I should expect in my crude (4-Bromo-5-fluoro-2-methylphenyl)hydrazine hydrochloride?

A2: The impurities will largely depend on the synthetic route, which typically involves diazotization of the corresponding aniline followed by reduction. Common impurities include:

  • Unreacted Starting Material: (4-Bromo-5-fluoro-2-methyl)aniline.

  • Azo Compounds: These are brightly colored byproducts formed from the coupling of the diazonium salt with unreacted aniline or the product itself.[1]

  • Phenolic Byproducts: Formed if the diazotization temperature is not strictly controlled, allowing the diazonium salt to react with water.[1]

  • Oxidation Products: Various colored compounds resulting from the degradation of the final product.[1]

Q3: My yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in the synthesis of arylhydrazine hydrochlorides often stem from issues in the diazotization or reduction steps.

  • Incomplete Diazotization: Ensure the dropwise addition of the sodium nitrite solution is slow and that the temperature is strictly maintained between 0-5 °C.[1]

  • Decomposition of the Diazonium Salt: This intermediate is often unstable. Use the diazonium salt solution immediately in the subsequent reduction step and do not allow it to warm up.[1]

  • Inefficient Reduction: Use a sufficient excess of the reducing agent, such as stannous chloride (SnCl₂). Ensure the reducing solution is pre-cooled before addition.[1]

  • Product Loss During Work-up: The hydrochloride salt may have some solubility in the aqueous media. Minimize the volume of washing solutions and consider back-extraction of aqueous layers with a suitable organic solvent if the free base is being handled.

Troubleshooting Purification

This section provides a structured approach to troubleshooting common issues encountered during the purification of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine hydrochloride.

Problem 1: Oily Product or Failure to Crystallize

If your product is an oil or fails to solidify, consider the following:

Potential Cause Troubleshooting Action
Significant Impurities Purify the crude product using a suitable method. Recrystallization of the hydrochloride salt is a common and effective technique.[1] Column chromatography can also be employed.
Residual Solvent Ensure all solvent is thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Product is an Oil at Room Temperature Try to induce crystallization by cooling the oil in an ice bath or freezer. Scratching the inside of the flask with a glass rod can also initiate nucleation.[1]
Problem 2: Product Purity is Insufficient After Initial Isolation

If the initial purity of the hydrochloride salt is not satisfactory, further purification is necessary. The two primary methods are recrystallization and column chromatography.

Purification Protocols

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[2]

Principle of Recrystallization

Caption: Workflow for purification by recrystallization.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is crucial. Ideal solvents will dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] For arylhydrazine hydrochlorides, common recrystallization solvents include methanol, ethanol, or water.[3] A mixture of solvents, such as ethanol/water or isopropanol/diethyl ether, can also be effective.[4]

  • Dissolution: In a flask, add the crude (4-Bromo-5-fluoro-2-methylphenyl)hydrazine hydrochloride and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[5][6] Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be an effective alternative.

Troubleshooting Logic for Purification Method Selection

Purification_Decision_Tree start Crude Product Assessment oily Is the product oily or non-crystalline? start->oily discolored Is the product discolored? purity Purity below target? discolored->purity No charcoal Recrystallize with activated charcoal discolored->charcoal Yes oily->discolored No triturate Triturate with a non-polar solvent (e.g., hexane) oily->triturate Yes recrystallize Attempt Recrystallization purity->recrystallize Yes column Perform Column Chromatography recrystallize->column If purity is still low charcoal->purity triturate->recrystallize check_solvent Ensure full solvent removal under vacuum

Caption: Decision tree for selecting a purification method.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase. The eluent system will need to be determined empirically, typically using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[7] For hydrochloride salts, which can be quite polar, it may be necessary to add a small amount of methanol or triethylamine to the eluent system to ensure proper elution from the column.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.

  • Elution: Pass the eluent through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Product Class 34: Arylhydrazines. (n.d.). Science of Synthesis, 31.34. Retrieved from [Link]

  • Sumitomo Chemical Co Ltd. (1982). Process for purification of phenylhydrazine. U.S.
  • Gattermann, L., & Wieland, H. (1932). Laboratory Methods of Organic Chemistry. The Macmillan Company.
  • Preparation method of 4-bromophenylhydrazine hydrochloride. (2013).
  • Sumitomo Chemical Co Ltd. (1984). Purification method of phenylhydrazine.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... (2021). U.S.
  • Yi, D. (2020). How to purify hydrazone? ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con. (n.d.). Supporting Information. Retrieved from [Link]

  • Tiwary, A. K. (2015). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Ramon, E. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2012).
  • ZORA. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta, 106(4), e202200198.

Sources

Optimization

Minimizing side-product formation during (4-Bromo-5-fluoro-2-methylphenyl)hydrazine synthesis

Technical Support Center: Synthesis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Welcome to the technical support center for the synthesis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

Welcome to the technical support center for the synthesis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and minimize the formation of unwanted side-products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

The synthesis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine from its corresponding aniline, 4-Bromo-5-fluoro-2-methylaniline, is a classic two-step process involving diazotization followed by reduction. While straightforward in principle, the success of this synthesis hinges on careful control of reaction parameters to mitigate the formation of several potential impurities. The electron-withdrawing nature of the halogen substituents and the steric hindrance from the methyl group introduce specific challenges that require precise methodological execution.

This document provides a comprehensive troubleshooting guide in a question-and-answer format to directly address the issues you may encounter.

Reaction Pathway and Potential Side-Reactions

The overall transformation involves the conversion of a primary aromatic amine to a hydrazine. This is achieved by first forming an aryl diazonium salt, which is then reduced. The diagram below illustrates the main synthetic route and the critical junctures where side-products can emerge.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_side_products Potential Side-Products Aniline 4-Bromo-5-fluoro-2-methylaniline Diazonium (4-Bromo-5-fluoro-2-methylphenyl)diazonium Salt Aniline->Diazonium NaNO₂, Acid (e.g., HCl) 0-5 °C Hydrazine (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Diazonium->Hydrazine Reducing Agent (e.g., SnCl₂, Na₂SO₃) Phenol 4-Bromo-5-fluoro-2-methylphenol Diazonium->Phenol H₂O, > 5 °C (Hydrolysis) Azo_Compound Azo-Coupled Dimer Diazonium->Azo_Compound Coupling with unreacted aniline (Insufficient Acid) Dehalogenated_Hydrazine Dehalogenated/Deaminated Product Hydrazine->Dehalogenated_Hydrazine Over-reduction or side reaction (Harsh reducing conditions)

Caption: Synthetic pathway for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine and key side-reactions.

Troubleshooting Guide & FAQs

Part 1: The Diazotization Step

Question 1: My diazotization reaction is sluggish, or I observe incomplete conversion of the starting aniline. What could be the cause?

Answer: This is a common issue, particularly with anilines bearing hydrophobic substituents, which can have poor solubility in the aqueous acidic medium.[1][2]

  • Causality: The reaction between the amine and the in situ generated nitrous acid (from NaNO₂ and acid) is a solution-phase reaction.[3][4] If the aniline hydrochloride salt is not fully dissolved, the reaction rate will be significantly hindered.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before adding sodium nitrite, ensure your starting material, 4-Bromo-5-fluoro-2-methylaniline, is completely dissolved in the acidic solution. You may need to gently warm the mixture initially to achieve dissolution, but it is critical to cool it back down to 0-5 °C before adding the nitrite.[5]

    • Acid Concentration: Use a sufficient excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl). The acid serves to both form the soluble amine salt and generate the active nitrosyl cation (NO⁺) electrophile from nitrous acid.[4][5]

    • Solvent System: If solubility remains an issue in purely aqueous acid, consider a co-solvent system. For instance, performing the reaction in a mixture of glacial acetic acid and aqueous HCl can improve the solubility of hydrophobic anilines.

Question 2: I'm observing a significant amount of a dark, often reddish or brownish, precipitate during my diazotization. What is this side-product?

Answer: This is likely an azo-coupled side-product. This occurs when the newly formed, electrophilic diazonium salt reacts with the nucleophilic starting aniline that has not yet been diazotized.[1]

  • Causality: This side-reaction is favored when the concentration of free (unprotonated) aniline is high or when the local concentration of the diazonium salt builds up. This is often a direct result of insufficient acidity or poor mixing.[6]

  • Troubleshooting Steps:

    • Maintain High Acidity: Ensure a sufficient excess of acid is present throughout the reaction. This keeps the unreacted aniline protonated (as Ar-NH₃⁺), deactivating it towards electrophilic attack by the diazonium salt.

    • Controlled Nitrite Addition: Add the aqueous solution of sodium nitrite slowly and sub-surface, directly into the well-stirred aniline solution. This prevents a localized high concentration of nitrous acid and diazonium salt, minimizing the chance for coupling.

    • Strict Temperature Control: Keep the temperature strictly between 0-5 °C.[7] Higher temperatures can accelerate the coupling reaction.

Question 3: My yield is low, and I suspect my diazonium salt is decomposing. How can I improve its stability?

Answer: Aryl diazonium salts, particularly chlorides, are notoriously unstable at elevated temperatures.[3][8] The primary decomposition pathway in an aqueous medium is hydrolysis to the corresponding phenol (in this case, 4-Bromo-5-fluoro-2-methylphenol).[5][9]

  • Causality: The diazonium group is an excellent leaving group (as N₂ gas), and nucleophilic attack by water, though slow at low temperatures, becomes significant as the temperature rises above 5-10 °C.

  • Troubleshooting Steps:

    • Rigorous Temperature Control: This is the most critical parameter. Use an ice-salt bath to maintain the reaction temperature between 0-5 °C throughout the nitrite addition and the subsequent stirring period.

    • Use Immediately: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Proceed to the reduction step as soon as the diazotization is complete (a negative starch-iodide test for excess nitrous acid is a good indicator, after which the excess can be quenched with sulfamic acid).

    • Consider Alternative Counter-ions: For applications requiring isolation of the diazonium salt, using acids like tetrafluoroboric acid (HBF₄) or p-toluenesulfonic acid (TsOH) can yield more stable tetrafluoroborate or tosylate salts, respectively.[10][11][12] These are often stable solids at room temperature, though this adds a step to the process.

Parameter Effect on Diazotization Recommendation
Temperature > 5 °C leads to decomposition (phenol formation) and potential for uncontrolled N₂ evolution.Maintain strictly at 0-5 °C using an ice-salt bath.[5]
Acidity Insufficient acid leads to incomplete reaction and azo-coupling.Use 2.5-3 equivalents of a strong mineral acid (e.g., HCl).[6]
NaNO₂ Addition Too rapid addition causes localized heating and high diazonium concentration, promoting side-reactions.Add slowly as a solution, sub-surface, with vigorous stirring.
Solubility Poor solubility of the aniline salt results in an incomplete reaction.Ensure complete dissolution before nitrite addition; consider co-solvents like acetic acid if necessary.
Part 2: The Reduction Step

Question 4: My reduction with stannous chloride (SnCl₂) is giving a complex mixture of products and a low yield of the desired hydrazine.

Answer: While SnCl₂ is a classic reagent for this reduction, the reaction conditions must be carefully controlled to avoid over-reduction or other side reactions.[3][13]

  • Causality: Stannous chloride is a strong reducing agent. Harsh conditions (e.g., high temperature, incorrect stoichiometry) can potentially lead to reductive dehalogenation (loss of the bromine atom) or even cleavage of the N-N bond. The workup to remove tin salts can also be cumbersome and lead to product loss.

  • Troubleshooting Steps:

    • Stoichiometry and Addition: Use a pre-cooled solution of SnCl₂ in concentrated HCl. Add this solution dropwise to the cold diazonium salt solution, ensuring the temperature does not rise significantly.

    • Temperature Control: Maintain the reaction temperature at or below 10 °C during the addition and for a period afterward to ensure complete reduction without side-reactions.

    • Workup: After the reaction, the hydrazine hydrochloride often precipitates. It can be collected by filtration. The subsequent neutralization to obtain the free base must be done carefully to avoid decomposition.

Question 5: I am using sodium sulfite (Na₂SO₃) for the reduction, but the reaction seems incomplete. How can I optimize this?

Answer: The reduction with sulfite is a milder and often cleaner alternative to tin(II) chloride, but it involves the formation of an intermediate that requires a final hydrolysis step.[13]

  • Causality: The reaction proceeds through the formation of an aryl diazo-sulfonate, which is then reduced by another equivalent of sulfite to a hydrazine-disulfonate. This intermediate must be hydrolyzed, typically with acid and heat, to liberate the final hydrazine product. Incomplete hydrolysis is a common cause of low yield.

  • Troubleshooting Steps:

    • pH Control during Reduction: Initially, the reaction of the diazonium salt with sodium sulfite should be carried out under neutral or slightly alkaline conditions to form the intermediate.

    • Hydrolysis Conditions: After the initial reduction, the mixture must be strongly acidified and heated to hydrolyze the sulfonate groups from the hydrazine. This step is crucial and may require heating at 90-100 °C for a period.[14]

    • Alternative Reducing Agent: Consider sodium dithionite, which is a more powerful reducing agent than sulfite and can often effect the reduction more efficiently at lower temperatures, sometimes avoiding the need for a harsh hydrolysis step.[3]

Parameter Effect on Reduction Recommendation
Reducing Agent Choice affects reaction conditions, workup, and potential side-products.SnCl₂ is effective but can over-reduce; Na₂SO₃ is milder but requires a final hydrolysis step.[3]
Temperature High temperatures can lead to product decomposition or dehalogenation.Maintain low temperature (0-10 °C) during the addition of the reducing agent.
pH (for Sulfite) Critical for both the initial reduction and the final hydrolysis step.Maintain neutral/alkaline conditions for reduction, then strongly acidic for hydrolysis.
Workup Improper workup can lead to product loss or decomposition.Isolate the hydrochloride salt where possible; perform neutralization of the free base at low temperatures.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Step 1: Diazotization of 4-Bromo-5-fluoro-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-Bromo-5-fluoro-2-methylaniline (1.0 eq) and 6M hydrochloric acid (3.0 eq).

  • Stir the mixture. If dissolution is incomplete, warm gently to 30-40 °C until a clear solution is obtained.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the internal temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution is the (4-Bromo-5-fluoro-2-methylphenyl)diazonium chloride, which should be used immediately.

Step 2: Reduction to (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

  • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.2 eq) in concentrated hydrochloric acid (2.5 eq). Cool this solution to 0 °C in an ice bath.

  • Slowly add the stannous chloride solution to the cold diazonium salt solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, a precipitate of the hydrazine hydrochloride salt may form. Continue stirring the mixture in the ice bath for 1-2 hours.

  • Collect the precipitated (4-Bromo-5-fluoro-2-methylphenyl)hydrazine hydrochloride by vacuum filtration and wash the solid with a small amount of cold, dilute HCl.

  • To obtain the free base, suspend the hydrochloride salt in water at 0 °C and slowly add a cold solution of sodium hydroxide or ammonium hydroxide until the mixture is basic (pH ~9-10).

  • Extract the free hydrazine base with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

References

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Available at: [Link]

  • Allen, A. (n.d.).
  • Wikipedia. (2023). Diazonium compound. Available at: [Link]

  • Brooke, M. A., et al. (2021). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 25(5), 1167–1174. Available at: [Link]

  • University of Colorado, Boulder. (n.d.).
  • Selve, S., et al. (2020). Structures, Stability, and Safety of Diazonium Salts. Chemistry – A European Journal, 26(63), 14311-14320. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Google Patents. (1986). EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.
  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Available at: [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829–2865. Available at: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available at: [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]

  • Journal of Chemical Education. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Available at: [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Principles of Organic Synthesis.
  • ResearchGate. (2015). Piecing together the puzzle: Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Available at: [Link]

  • Google Patents. (1989). CA1249601A - Process for the preparation of substituted phenylhydrazines.
  • Google Patents. (2012). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

Sources

Troubleshooting

Storage conditions to maintain stability of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

The following technical guide serves as a specialized support resource for researchers working with (4-Bromo-5-fluoro-2-methylphenyl)hydrazine (CAS: 2339-53-9) . This guide is structured to address stability challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with (4-Bromo-5-fluoro-2-methylphenyl)hydrazine (CAS: 2339-53-9) . This guide is structured to address stability challenges, storage protocols, and troubleshooting scenarios common to halogenated phenylhydrazines.

Compound ID: (4-Bromo-5-fluoro-2-methylphenyl)hydrazine CAS: 2339-53-9 Chemical Family: Halogenated Aryl Hydrazines Primary Risk: Oxidative Degradation & Photosensitivity

Core Storage Directives (Emergency Reference)

For immediate preservation of compound integrity, adhere to these non-negotiable parameters.

ParameterCritical SpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Retards the kinetics of auto-oxidation and disproportionation common in free-base hydrazines.
Atmosphere Inert Gas (Argon/Nitrogen) Phenylhydrazines are potent reducing agents; exposure to atmospheric oxygen accelerates conversion to diazenes and tars.
Container Amber Glass / Foil-Wrapped Light catalyzes the homolytic cleavage of the N-N bond, leading to radical degradation products.
Physical State Solid (Crystalline) If the compound has liquefied (and was originally solid), it indicates significant depression of melting point due to impurities (azeotropes).

Technical Q&A: Stability & Handling

Q1: My compound has turned from pale yellow to dark brown/red. Is it still usable?

Status: Degraded (High Probability) Root Cause: This color shift is the hallmark of auto-oxidation . Phenylhydrazines react with atmospheric oxygen to form phenyldiazenes and eventually azobenzenes or polymeric "tars" (often dark red/brown).

  • Mechanism: The hydrazine group (-NHNH2) is oxidized to the azo linkage (-N=N-), often accompanied by the release of nitrogen gas or formation of biphenyls.

  • Action: Do not use directly in sensitive metal-catalyzed cross-couplings or Fischer indole syntheses. The impurities can poison catalysts (Pd/Cu) and lower yields.

  • Remediation: Perform a purity check (see Section 3). If >10% degraded, repurify via acid-base extraction or recrystallization.

Q2: Should I store this as the Free Base or the Hydrochloride Salt?

Recommendation: Hydrochloride Salt Reasoning: The free base amine is significantly more electron-rich and prone to oxidation. Protonating the hydrazine moiety (forming the HCl salt) withdraws electron density, stabilizing the N-N bond against oxidative attack.

  • Protocol: If you plan to store the compound for >3 months, convert the free base to the hydrochloride salt using 1M HCl in Ether/Dioxane, filter the precipitate, and dry under vacuum.

Q3: The compound is hygroscopic. How does moisture affect stability?

Impact: Moisture acts as a vector for dissolved oxygen and can facilitate hydrolysis if residual acid is present.

  • Troubleshooting: If the solid appears "sticky" or clumps, it has absorbed water.

  • Fix: Dry in a vacuum desiccator over

    
     or Silica Gel for 24 hours before weighing.
    

Experimental Protocols

Protocol A: Rapid Purity Verification (H-NMR)

Use this to validate the compound before starting a synthesis.

  • Solvent: Dissolve 5-10 mg in DMSO-d6 (CDCl3 can be acidic and cause decomposition during acquisition).

  • Key Signals to Monitor:

    • Hydrazine Protons: Look for broad singlets around δ 4.0–7.0 ppm (NH-NH2). In oxidized samples, these integrals decrease rapidly.

    • Aromatic Region: Sharp doublets/multiplets expected for the 4-Bromo-5-fluoro-2-methyl ring.

    • Impurity Flags: Look for new aromatic peaks shifted downfield (indicating azo/diazo species) or broad "humps" in the baseline (polymerization).

Protocol B: Rescue Purification (Acid-Base Extraction)

Only applicable if the compound is the Free Base.

  • Dissolution: Dissolve the dark crude solid in Ethyl Acetate (EtOAc) .

  • Extraction: Wash the organic layer with 1M HCl (aq) . The hydrazine will protonate and move into the aqueous layer (leaving non-basic oxidized tars in the organic layer).

    • Note: If the oxidized product is an azobenzene, it will remain in the organic layer.

  • Neutralization: Separate the aqueous layer. Cool to 0°C. Slowly basify with saturated NaHCO3 or 1M NaOH until pH ~9-10.

  • Recovery: Extract the cloudy aqueous mixture back into fresh EtOAc (x3).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo (keep bath <40°C).
    

Visualizing the Instability

The following diagrams illustrate the decision logic for storage and the chemical pathway of degradation.

Figure 1: Storage & Handling Decision Tree

StorageLogic Start Received (4-Bromo-5-fluoro-2-methylphenyl)hydrazine CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt HCl/HBr Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase StoreSalt Store at 4°C or -20°C Desiccator IsSalt->StoreSalt LongTerm Storage Duration? (> 1 Month) IsBase->LongTerm Convert Recommended: Convert to HCl Salt LongTerm->Convert Yes StoreBase Store at -20°C Under Argon/N2 Amber Vial LongTerm->StoreBase No Convert->StoreSalt

Caption: Decision logic for optimizing the storage form of halogenated phenylhydrazines.

Figure 2: Oxidative Degradation Pathway

Degradation Hydrazine Phenylhydrazine (Active Reagent) Diazene Phenyldiazene (Unstable Intermediate) Hydrazine->Diazene Oxidation Oxygen + O2 (Air) Radical Phenyl Radical (Reactive Species) Diazene->Radical - N2 (Gas) Products Degradation Products: 1. Azobenzene (Dark Color) 2. Biphenyls 3. Phenols Radical->Products Dimerization/Reaction

Caption: Simplified mechanism of aerobic oxidation leading to color change and loss of titer.

References

  • ChemicalBook. (2023). Phenylhydrazine - Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from

  • Sung, Y. M., et al. (2013).[1] The oxidation of phenylhydrazine by tyrosinase. Applied Biochemistry and Biotechnology. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 116460974: (4-bromo-5-fluoro-2-methylphenyl)hydrazine. Retrieved from

  • Carl Roth. (2023). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

Introduction: The Analytical Challenge of Substituted Phenylhydrazines (4-Bromo-5-fluoro-2-methylphenyl)hydrazine is a substituted phenylhydrazine, a class of compounds frequently used as key starting materials and inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Substituted Phenylhydrazines

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine is a substituted phenylhydrazine, a class of compounds frequently used as key starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount, as impurities can carry through to the final drug substance, impacting its safety and efficacy. Phenylhydrazines, as a class, are noted for their reactivity and potential genotoxicity, which necessitates their control at trace levels in drug products.[2][3]

Developing a robust High-Performance Liquid Chromatography (HPLC) method for purity analysis is therefore not merely a quality control checkpoint but a critical step in ensuring drug safety. A successful method must be stability-indicating, meaning it can unequivocally separate the main compound from its process-related impurities and any degradants that may form under storage or stress conditions.

This guide provides an in-depth, experience-driven walkthrough of the development of a stability-indicating HPLC method for (4-bromo-5-fluoro-2-methylphenyl)hydrazine. We will compare different stationary and mobile phases, explain the scientific rationale behind each experimental choice, and present a final, validated method that meets the stringent requirements of the pharmaceutical industry, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4]

Pillar 1: Analyte Characterization & Initial Strategic Choices

A deep understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy.

(4-bromo-5-fluoro-2-methylphenyl)hydrazine)

  • Structure: C₇H₈BrFN₂

  • Key Features: An aromatic ring with bromo, fluoro, and methyl substituents, and a reactive hydrazine (-NHNH₂) group.

  • Predicted Properties:

    • Polarity: The presence of the polar hydrazine group combined with the non-polar substituted phenyl ring gives the molecule an intermediate polarity. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[5]

    • Acidity/Basicity: The hydrazine group is basic. Its pKa will be a critical factor, as the ionization state of the molecule will drastically affect its retention and peak shape on a reversed-phase column. Controlling the mobile phase pH is therefore essential.[6][7]

    • UV Absorbance: The substituted benzene ring acts as a chromophore, making UV detection a suitable choice. An initial UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Our initial strategy will be based on RP-HPLC, which separates compounds primarily based on their hydrophobicity.[5] The core of our development will involve a comparative evaluation of stationary phases and mobile phase conditions to achieve optimal separation.

Pillar 2: Comparative Method Development & Optimization

Method development is an iterative process of screening, optimization, and verification. We will systematically compare key chromatographic parameters to build a robust and reliable method.

Experimental Workflow: A Logic-Driven Approach

The following diagram outlines the logical workflow for the HPLC method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, logP, UV λmax) InitialScreen Initial Method Screening Analyte->InitialScreen informs ColumnSelect Column Selectivity Comparison (C18 vs Phenyl) InitialScreen->ColumnSelect leads to MobilePhase Mobile Phase Optimization (pH, Organic) ColumnSelect->MobilePhase refines Gradient Gradient & Temperature Optimization MobilePhase->Gradient fine-tunes ForcedDeg Forced Degradation (Specificity) Gradient->ForcedDeg tests Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation confirms FinalMethod Final Optimized Method Validation->FinalMethod establishes ForcedDegradation cluster_stress Stress Conditions Analyte (4-Bromo-5-fluoro-2-methylphenyl)hydrazine (API) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid) Analyte->Thermal Photo Photolytic (ICH Light Box) Analyte->Photo Degradants Mixture of API & Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants HPLC Optimized HPLC Method Degradants->HPLC Result Peak Purity & Resolution (Specificity Demonstrated) HPLC->Result

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine and its Characterization

This guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation patterns of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine, a substituted aromatic hydrazine likely utilized as a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation patterns of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine, a substituted aromatic hydrazine likely utilized as a key intermediate in pharmaceutical and chemical synthesis.[1][2] Given the importance of verifying the structure and purity of such intermediates, this document will explore its characterization through mass spectrometry and compare this technique with other principal analytical methods. We will delve into the mechanistic underpinnings of fragmentation under both high-energy Electron Ionization (EI) and softer tandem mass spectrometry (MS/MS) conditions, providing researchers with a predictive framework for analysis.

Part 1: Mass Spectrometric Profile of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of synthetic compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[3] For (4-Bromo-5-fluoro-2-methylphenyl)hydrazine (Molecular Formula: C₇H₈BrFN₂), the predicted monoisotopic mass is 217.98549 Da.[4] A key feature in its mass spectrum will be the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 pattern for the molecular ion and any bromine-containing fragments, serving as a powerful diagnostic tool.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[5][6] The resulting spectrum is a fingerprint that can be used for structural elucidation and library matching. The fragmentation of the molecular ion (M⁺˙) of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine is governed by the relative stability of the resulting fragment ions and neutral losses.[7]

The most probable fragmentation pathways are initiated by the ionization of a lone pair electron on one of the nitrogen atoms.[6] Key predicted fragmentation steps include:

  • α-Cleavage (N-N Bond Scission): The weakest bond in the hydrazine moiety is the N-N single bond. Cleavage at this position is highly favorable, leading to the expulsion of an amino radical (•NH₂) and the formation of a stable, even-electron anilinic cation. This is often a dominant fragmentation pathway for hydrazines.

  • Halogen Loss: The C-Br bond is weaker than the C-F bond, making the loss of a bromine radical (•Br) a likely event. This results in a fluorine- and methyl-substituted phenylhydrazine radical cation.

  • Benzylic Cleavage: Loss of a hydrogen radical from the methyl group can form a stable benzyl-type cation. A more significant fragmentation would be the loss of the entire methyl radical (•CH₃).

  • Loss of Small Molecules: Subsequent or concerted loss of small, stable neutral molecules like HCN from the aromatic ring can also occur after initial fragmentation.

EI_Fragmentation cluster_path1 α-Cleavage cluster_path3 Further Fragmentation M Parent Ion (M⁺˙) m/z = 218/220 C₇H₈BrFN₂⁺˙ F1 Anilinic Cation m/z = 201/203 C₇H₆BrFN⁺ M->F1 - •NH₂ F2 Loss of Bromine m/z = 139 C₇H₈FN₂⁺˙ M->F2 - •Br F3 Loss of Methyl m/z = 203/205 C₆H₅BrFN₂⁺˙ M->F3 - •CH₃ F4 m/z = 122 C₆H₅F⁺ F1->F4 - BrCN

Figure 1: Predicted EI fragmentation pathway for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine.
Predicted Fragmentation under ESI-MS/MS

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal initial fragmentation.[8] Structural information is obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical cation from EI, often involving the loss of stable neutral molecules from the protonated species.[9]

For (4-Bromo-5-fluoro-2-methylphenyl)hydrazine, protonation is expected to occur at the terminal amino group. The primary fragmentation pathways in CID would likely be:

  • Loss of Ammonia (NH₃): A common pathway for protonated hydrazines and amines, involving a rearrangement to expel a neutral ammonia molecule. This results in a stable phenyl cation.

  • Cleavage of the N-N Bond: Similar to EI, the N-N bond can cleave, but in this case, it would likely involve the loss of neutral diazene (H₂N₂), although loss of NH₃ is generally more common.

  • Loss of Halogens: While less frequent in ESI-MS/MS compared to EI, loss of HBr can occur at higher collision energies.

ESI_Fragmentation cluster_path1 Loss of Ammonia cluster_path2 Further Fragmentation M_H Precursor Ion [M+H]⁺ m/z = 219/221 C₇H₉BrFN₂⁺ F1_ESI Phenyl Cation m/z = 202/204 C₇H₆BrFN⁺ M_H->F1_ESI - NH₃ F2_ESI Loss of Bromine m/z = 123 C₇H₇FN⁺ F1_ESI->F2_ESI - Br•

Figure 2: Predicted ESI-MS/MS fragmentation of protonated (4-Bromo-5-fluoro-2-methylphenyl)hydrazine.
Predicted Prominent Ions Summary
Ionization ModePredicted Ion (m/z)Proposed FormulaDescription
EI 218/220[C₇H₈BrFN₂]⁺˙Molecular Ion (M⁺˙)
201/203[C₇H₆BrFN]⁺M - NH₂ (from α-cleavage)
139[C₇H₈FN₂]⁺˙M - Br
ESI-MS/MS 219/221[C₇H₉BrFN₂]⁺Protonated Molecule [M+H]⁺
202/204[C₇H₆BrFN]⁺[M+H]⁺ - NH₃

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is highly sensitive and provides crucial structural clues, a comprehensive characterization relies on orthogonal techniques. The choice of method depends on the analytical question, whether it is structure confirmation, purity determination, or quantification.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Unmatched sensitivity (pg-fg), rapid analysis, structural information from fragmentation.[10]Isomers are often indistinguishable, fragmentation can be complex to interpret, quantification requires stable isotope standards for best accuracy.[11]
NMR Spectroscopy Definitive connectivity of atoms (¹H, ¹³C), spatial relationships (NOESY), presence of specific nuclei (¹⁹F).Unambiguous structure elucidation, non-destructive, excellent for identifying and differentiating isomers.[12]Relatively low sensitivity (mg-µg scale), longer acquisition times, complex spectra for impure samples.
HPLC / UPLC Purity assessment, quantification, separation of isomers and impurities.High resolving power for complex mixtures, robust quantification (with UV or other detectors), widely available.[1]Provides no structural information on its own, method development can be time-consuming, some compounds may require derivatization for detection.[13][14]
FT-IR Spectroscopy Presence of functional groups (e.g., N-H, C-H aromatic, C-F, C-Br).Fast, simple, non-destructive, provides a functional group "fingerprint".Provides limited information on the overall molecular skeleton, not suitable for complex mixture analysis.

For drug development professionals, a combined approach is standard practice. HPLC is used to ensure the purity of the synthetic intermediate.[1] NMR is then employed for definitive structure confirmation of the bulk material.[12] Finally, GC-MS or LC-MS is used to detect and identify trace-level impurities and confirm the expected mass.

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine.

Protocol 1: GC-MS Analysis for EI Fragmentation

This method is ideal for analyzing the volatile hydrazine and obtaining a standard, library-searchable EI spectrum.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or ethyl acetate. Dilute this stock solution 1:100 in the same solvent for a final concentration of 10 µg/mL.

  • GC-MS System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Method:

    • Injector: Split/splitless, set to 250°C with a 1 µL injection volume and a 20:1 split ratio.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to protect the detector from the solvent front).

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

This method is suited for less volatile samples or for targeted analysis within a complex matrix, such as monitoring a chemical reaction.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile:water. Serially dilute to a final concentration of 1 µg/mL.

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • LC Method:

    • Column: C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ precursor ion at m/z 219/221.

    • MS2 Product Ion Scan: Select the precursor ion (m/z 219) and apply a range of collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric analysis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine provides a wealth of structural information through predictable fragmentation pathways. Under Electron Ionization, the primary cleavages are expected to be the loss of an amino radical via alpha-cleavage and the loss of a bromine atom. Under softer ESI-MS/MS conditions, the protonated molecule will likely fragment via the neutral loss of ammonia. While MS is a powerful tool for rapid characterization and impurity detection, it should be used within a larger analytical workflow that includes HPLC for purity and NMR for definitive structural confirmation to meet the rigorous standards of chemical and pharmaceutical research.

References

  • Cui, S. et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. [Link]

  • Nikolić, D. et al. (2014). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. ResearchGate. [Link]

  • Burykin, A. et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • Google Patents. (2017).
  • Kim, J. S. et al. (2009). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. ResearchGate. [Link]

  • Dunn, A. L. et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Taylor & Francis Online. [Link]

  • Johnson, R. C. et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC. [Link]

  • Kumar, A. et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]

  • University of Tübingen. Interpretation of mass spectra. [Link]

  • Badran, M. M. et al. (2007). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Wang, F. et al. (2013). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. [Link]

  • Mechref, Y. et al. (2004). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • ResearchGate. (2017). ¹H NMR spectrum of the given aniline compound. [Link]

  • ResearchGate. (2009). Calculated properties of aniline halogenated hexamers containing a donor group. [Link]

  • Hesse, M. et al. The Main Fragmentation Reactions of Organic Compounds. [Link]

  • PubChemLite. (4-bromo-5-fluoro-2-methylphenyl)hydrazine. [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • P.J.C. Croucher. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]

  • ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. [Link]

  • Cabral, E.C. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Olsen, C.E. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Dantus, M. et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC. [Link]

  • ResearchGate. (2021). Overview of Phenylhydrazine-Based Organic Transformations. [Link]

  • S. K. T. et al. (2015). Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}. PMC. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • Taylor & Francis. Phenylhydrazine – Knowledge and References. [Link]

  • Guo, S. et al. (2019). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PMC. [Link]

  • Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. [Link]

  • PubChem. 4-Bromo-5-fluoro-2-methylpyridine. [Link]

  • Dana Bioscience. (4-Bromo-5-fluoro-2-methylphenyl)hydrazine 50mg. [Link]

  • PubChemLite. 4-bromo-5-fluoro-2-methylaniline. [Link]

Sources

Validation

Impact of 5-fluoro substitution on biological activity compared to non-fluorinated analogs

Executive Summary This guide provides a technical analysis of how substituting a hydrogen atom with fluorine at the 5-position of bioactive scaffolds alters pharmacological performance.[1] It is designed for medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of how substituting a hydrogen atom with fluorine at the 5-position of bioactive scaffolds alters pharmacological performance.[1] It is designed for medicinal chemists and pharmacologists.

The "Fluorine Effect" is not merely about adding mass; it is a strategic manipulation of electronic density , lipophilicity , and metabolic liability . This guide contrasts 5-fluoro compounds with their non-fluorinated analogs using two primary case studies: the suicide inhibition mechanism of 5-Fluorouracil (5-FU) and the receptor potency shifts in 5-Fluorotryptamine .

The "Fluorine Effect": Physicochemical Drivers

Before examining specific biological data, it is critical to understand the physicochemical changes induced by 5-fluoro substitution.

PropertyNon-Fluorinated (H)5-Fluoro Substituted (F)Impact on Biological Activity
Van der Waals Radius 1.20 Å1.47 ÅSteric Mimicry: Small enough to fit in enzyme pockets occupied by H, but large enough to block specific conformational shifts.
Electronegativity 2.1 (Pauling)3.98 (Pauling)pKa Modulation: Lowers pKa of nearby amines/acids; alters H-bond donor/acceptor capability.
Bond Strength (C-X) ~98 kcal/mol~116 kcal/molMetabolic Blockade: The C-F bond is virtually resistant to CYP450 oxidative cleavage.
Lipophilicity (LogP) Baseline+0.2 to +0.5 (approx)Membrane Permeability: Increases hydrophobic binding interactions and CNS penetration.

Case Study 1: Mechanism of Action (Enzyme Inhibition)

5-Fluorouracil (5-FU) vs. Uracil

This is the archetypal example of 5-fluoro substitution converting a natural substrate into a "suicide inhibitor."

  • Target: Thymidylate Synthase (TS).[2]

  • Normal Function: TS methylates Deoxyuridine Monophosphate (dUMP) at the C-5 position to form dTMP (essential for DNA synthesis).

  • The 5-F Impact:

    • Entry: 5-FU is converted to 5-fluoro-dUMP (FdUMP), which enters the active site like the natural substrate.

    • Trapping: The enzyme forms a covalent bond with the 6-position of the pyrimidine ring.

    • The Block: Normally, a base abstracts the proton at C-5 to resolve the complex. However, the C-F bond is too strong to be broken, and F cannot be abstracted as a cation (

      
      ).
      
    • Result: The enzyme is covalently trapped in a ternary complex (Enzyme-FdUMP-Folate), permanently disabling it.

Visualization: The "Suicide" Inhibition Pathway

The following diagram contrasts the catalytic cycle of Uracil vs. the dead-end trap of 5-FU.

TS_Inhibition cluster_normal Normal Substrate (dUMP) cluster_inhibitor Inhibitor (5-FdUMP) dUMP dUMP (C-5 is H) Complex_H Ternary Complex (Enzyme-dUMP-Folate) dUMP->Complex_H Enzyme Binding Product dTMP + DHF (DNA Synthesis) Complex_H->Product Proton Abstraction (C-H Bond Break) FdUMP FdUMP (C-5 is F) Complex_F Trapped Complex (Enzyme-FdUMP-Folate) FdUMP->Complex_F Enzyme Binding DeadEnd Enzyme Inactivation (Thymineless Death) Complex_F->DeadEnd BLOCKED (C-F Bond Stable)

Figure 1: Mechanistic divergence between the natural substrate dUMP and the inhibitor 5-FdUMP at the Thymidylate Synthase active site.

Case Study 2: Receptor Potency & Efficacy

5-Fluorotryptamine (5-FT) vs. Tryptamine

In serotonin (5-HT) receptor pharmacology, fluorination at the 5-position alters the electronic landscape of the indole ring, significantly impacting binding affinity and efficacy.[1][3][4]

  • Target: 5-HT3A Receptor (Ligand-gated ion channel).[3]

  • Experimental Observation: The introduction of fluorine increases the acidity of the indole NH and alters the dipole moment, leading to tighter binding and greater channel activation compared to the non-fluorinated parent.

Comparative Data Table
CompoundStructureReceptorAffinity (

)
Potency (

)
Efficacy (

)
Tryptamine Indole-CH2-CH2-NH25-HT3A4.8 µM113 µM0.15 (Weak Partial)
5-Fluorotryptamine 5-F-Indole-CH2-CH2-NH25-HT3A0.8 µM 16 µM 0.64 (Partial)

Analysis:

  • Potency Shift: 5-FT is approximately 7-fold more potent (

    
    ) and binds 6-fold tighter  (
    
    
    
    ) than tryptamine.
  • Efficacy Shift: The fluorinated analog acts as a much stronger agonist (

    
     0.64 vs 0.15). This suggests that the 5-fluoro substituent induces a conformational change in the receptor that favors the open-channel state more effectively than the hydrogen analog.
    

Case Study 3: Metabolic Stability

The "Metabolic Shield" Strategy

The 5-position of indole and similar aromatic scaffolds is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (specifically hydroxylation). Replacing the hydrogen with fluorine blocks this pathway.

  • Mechanism: CYP450 enzymes typically abstract a hydrogen atom or transfer oxygen to an electron-rich site. The C-F bond is resistant to abstraction, and the electronegativity of F reduces the electron density of the ring, making it less susceptible to electrophilic attack by the heme-oxo species.

  • Result: Extended half-life (

    
    ) and improved bioavailability.
    
Experimental Protocol: Microsomal Stability Assay

To verify the stability enhancement of a 5-fluoro analog, the following industry-standard protocol is recommended.

Objective: Compare the intrinsic clearance (


) of a non-fluorinated lead vs. its 5-fluoro analog.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compounds (1 µM), LC-MS/MS.

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL) with phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS to determine % parent remaining.

Visualization: Stability Testing Workflow

Stability_Protocol Start Start: 1 µM Compound + Microsomes (37°C) NADPH Add NADPH (Initiate Reaction) Start->NADPH Sampling Sample at 0, 5, 15, 30, 60 min NADPH->Sampling Quench Quench with Ice-Cold ACN (Precipitate Proteins) Sampling->Quench Centrifuge Centrifuge (4000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Calc Calculate Intrinsic Clearance (CLint & t1/2) LCMS->Calc

Figure 2: Step-by-step workflow for comparative microsomal stability assessment.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Lummis, S. C., et al. (2008).[4] 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. European Journal of Pharmacology. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Structural Validation of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine: A Crystallographic Guide

Executive Summary In the synthesis of polysubstituted aromatic heterocycles—particularly indazoles and pyrazoles used in kinase inhibitor development—the precise regiochemistry of the starting hydrazine is critical. (4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of polysubstituted aromatic heterocycles—particularly indazoles and pyrazoles used in kinase inhibitor development—the precise regiochemistry of the starting hydrazine is critical. (4-Bromo-5-fluoro-2-methylphenyl)hydrazine presents a classic structural challenge: determining the exact positions of the bromine and fluorine atoms relative to the methyl group.

While Nuclear Magnetic Resonance (


H, 

C,

F NMR) is the workhorse of solution-state characterization, it frequently yields ambiguous results for tetra-substituted benzene rings due to overlapping coupling constants and shielding effects. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for validating this structure, contrasting its absolute stereochemical certainty against the inferential nature of spectroscopic methods.

Part 1: The Structural Challenge (The "Why")

The Regiochemical Ambiguity

The synthesis of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine typically proceeds via the diazotization of 4-bromo-5-fluoro-2-methylaniline followed by reduction (e.g., using SnCl


). However, electrophilic aromatic substitution or halogen migration during precursor synthesis can lead to isomers (e.g., the 5-bromo-4-fluoro analog).
  • NMR Limitation: In

    
    H NMR, the protons at positions 3 and 6 appear as singlets (or weak doublets due to 
    
    
    
    F coupling). Assigning these peaks requires complex NOE (Nuclear Overhauser Effect) experiments which are often inconclusive due to the spatial distance of the methyl group.
  • X-ray Advantage: X-ray crystallography relies on electron density.[1][2] Bromine (

    
    ) scatters X-rays significantly more strongly than Fluorine (
    
    
    
    ), making them distinguishable in the electron density map with 100% certainty.
Decision Workflow

The following diagram illustrates the critical decision pathway for validating the hydrazine structure.

ValidationWorkflow Start Crude Product (4-Bromo-5-fluoro-2-methylphenyl)hydrazine NMR 1H / 19F NMR Analysis Start->NMR Crystallization Recrystallization (EtOH/Hexane Vapor Diffusion) Start->Crystallization Direct Path Ambiguity Ambiguity: Isomers Indistinguishable (Coupling constants J_HF overlap) NMR->Ambiguity Inconclusive Ambiguity->Crystallization Required Step XRD Single Crystal X-Ray Diffraction (Mo-Kα Radiation) Crystallization->XRD Refinement Structural Refinement (SHELXL) XRD->Refinement Result Definitive Regiochemistry (Br vs F Identification) Refinement->Result

Figure 1: Analytical workflow prioritizing SC-XRD for unambiguous structural assignment of polysubstituted aromatics.

Part 2: Experimental Protocol (The "How")

To achieve a publishable crystal structure, specific attention must be paid to the hydrazine moiety, which is prone to oxidation and disorder.

Crystallization Strategy

Hydrazines are excellent hydrogen bond donors and acceptors, often crystallizing with solvent molecules.

  • Method: Slow Vapor Diffusion (Preferred over evaporation to minimize oxidation).

  • Solvent System: Dissolve 20 mg of the hydrazine in minimal absolute ethanol (inner vial). Place in a larger jar containing hexane (antisolvent).

  • Conditions: Seal tightly and store at 4°C in the dark. Hydrazines are photosensitive; light exclusion prevents the formation of azo-dimers.

Data Collection Parameters
  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    Å) is required.
    • Reasoning: The heavy Bromine atom absorbs Copper (Cu) radiation strongly, leading to absorption errors. Mo radiation minimizes this absorption.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature freezes the rotation of the terminal

      
       group, allowing for precise location of hydrogen atoms in the difference Fourier map.
      

Part 3: Structural Validation & Data Analysis

Expected Crystallographic Parameters

Based on analogous halo-phenylhydrazines (e.g., CCDC entries for bromophenylhydrazines), the following parameters are the validation targets.

ParameterValue / DescriptionSignificance
Crystal System Triclinic or MonoclinicCommon for planar aromatics with directional H-bonds.
Space Group

or

Centrosymmetric groups are favored (racemic packing).
R-Factor (

)

Indicates high-quality agreement between model and data.
Bond Length (N-N)

Å
Typical for single N-N bond (shorter than 1.45 Å due to conjugation).
Bond Length (C-N)

Å
Indicates

character and conjugation with the ring.
Flack Parameter N/A (if centrosymmetric)Only relevant if crystallizing in a chiral space group.
Regiochemical Confirmation (The "Smoking Gun")

The primary objective is distinguishing the Halogens.

  • Electron Density Peak Heights: In the refined map, the Bromine atom will show a peak height of approx. 35

    
    , while Fluorine will be approx. 9 
    
    
    
    . This
    
    
    difference makes misassignment impossible.
  • Thermal Ellipsoids: If a Fluorine is modeled as a Bromine, the thermal ellipsoid will become vanishingly small (trying to concentrate density). If Bromine is modeled as Fluorine, the ellipsoid will "blow up" (trying to spread density). Correct assignment yields spherical, comparable ellipsoids.

Hydrogen Bonding Network

The hydrazine


 moiety acts as a "molecular zipper."
  • N(2)-H...N(1)' Interactions: Expect intermolecular hydrogen bonds linking molecules into infinite chains or dimers.

  • Visualization: This network stabilizes the crystal lattice and explains the high melting point relative to the liquid aniline precursor.

Part 4: Comparative Performance Review

Why choose X-ray over faster methods? The following table compares the diagnostic power of SC-XRD against standard spectroscopic techniques for this specific molecule.

FeatureSC-XRD (X-Ray)

H /

C NMR
Mass Spectrometry (HRMS)
Regiochemistry Absolute. Direct imaging of electron density distinguishes 4-Br from 5-F.Inferential. Relies on coupling constants (

) which may overlap.
None. Gives formula (

) but not atom connectivity.
Stereochemistry Defines N-N conformation (gauche vs. anti).Average conformation in solution.N/A
Sample State Solid (Single Crystal).[3]Solution (

or

).
Gas Phase / Ionized.
Sample Recovery Non-destructive. Crystal can be reused.[4]Non-destructive.[4][5]Destructive.
Time to Result 2-24 Hours (growing crystals takes days).15 Minutes.5 Minutes.
Cost High (instrument/time).Low.Low.
Comparative Workflow Diagram

Comparison cluster_0 Spectroscopy (Ambiguous) cluster_1 Crystallography (Definitive) NMR NMR Spectrum Overlapping Signals MS Mass Spec Correct Mass, Unknown Shape XRD Diffraction Pattern Bragg's Law Map Electron Density Map Br (35e) vs F (9e) XRD->Map Sample Target Molecule Sample->NMR Sample->MS Sample->XRD

Figure 2: SC-XRD provides the only direct path to atomic-level resolution of the halogen positions.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. [Link]

  • PubChem. Compound Summary: (4-bromo-5-fluoro-2-methylphenyl)hydrazine.[6] National Library of Medicine. [Link]

  • Sivy, J., et al. (2021).[3] Crystal structures of halo-phenylhydrazine derivatives: Hydrogen bonding patterns. Preprints.org. [Link]

  • International Union of Crystallography (IUCr). Standard Uncertainties in X-ray Crystallography. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Bromo-5-fluoro-2-methylphenyl)hydrazine

Part 1: Risk Assessment & Hazard Architecture (4-Bromo-5-fluoro-2-methylphenyl)hydrazine is a poly-functionalized aryl hydrazine. While specific toxicological data for this exact CAS may be sparse, structural activity re...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Assessment & Hazard Architecture

(4-Bromo-5-fluoro-2-methylphenyl)hydrazine is a poly-functionalized aryl hydrazine. While specific toxicological data for this exact CAS may be sparse, structural activity relationship (SAR) analysis mandates it be treated as a Class-Leading Hazard , equivalent to Phenylhydrazine but with added lipophilicity due to the halogen/methyl substitutions.

The "Trojan Horse" Hazard Profile

Unlike simple corrosive acids that cause immediate pain, aryl hydrazines are insidious sensitizers . They can penetrate intact nitrile gloves, bind to skin proteins (haptenization), and trigger systemic hypersensitivity or hemolytic anemia without immediate local burning.

Hazard CategoryCritical ManifestationOperational Countermeasure
Acute Toxicity Hemolytic Anemia: Hydrazines oxidize hemoglobin to methemoglobin.Zero-Skin-Contact Policy: Treat all surfaces as contaminated.
Sensitization Type IV Hypersensitivity: Permanent allergic sensitization after single exposure.Double-Gloving: Mandatory inner barrier layer.
Carcinogenicity Genotoxic Mechanism: Alkylation of DNA (suspected based on class).Closed Systems: Weighing and transfer must occur in isolation.
Reactivity Air/Light Sensitivity: Oxidation leads to diazonium formation and decomposition.Inert Atmosphere: Store and handle under Argon/Nitrogen.

Part 2: The Defensive Layer (PPE & Engineering Controls)

Standard "lab coat and glasses" protocols are insufficient. You must implement a Redundant Barrier System .

Hand Protection: The "Breakthrough" Reality

Standard 4-mil nitrile gloves provide <15 minutes of protection against hydrazine solutions before invisible permeation occurs.

  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH) Laminate Gloves .

    • Why: These provide >8 hours of breakthrough time against aromatics and amines.

    • Trade-off: Poor dexterity.

  • Secondary Layer (Outer): Thick Nitrile (minimum 5 mil) .

    • Why: Provides dexterity and protects the delicate inner laminate glove from physical tears.

  • Protocol: Tape the inner glove to the lab coat sleeve. Don the outer glove over the tape. Change outer gloves immediately upon any splash.

Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9]
  • Engineering Control: All handling of solid powder must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm) or a Powder Containment Hood.

  • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a PAPR (Powered Air Purifying Respirator) with OV/HEPA cartridges. A standard N95 is useless against hydrazine vapors.

  • Eyes: Chemical Splash Goggles (ventless or indirect vent). Safety glasses are insufficient due to the risk of aerosol absorption through the tear ducts.

Visualizing the Hierarchy of Defense

SafetyHierarchy cluster_Engineering Level 1: Engineering Controls cluster_PPE Level 2: Personal Protective Equipment cluster_Admin Level 3: Procedural Hazard Hazard Source: (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Hood Fume Hood / Glovebox (Negative Pressure) Hazard->Hood Containment Gloves Double Glove System (Laminate Inner + Nitrile Outer) Hazard->Gloves Barrier Static Static Control (Ionizer / Antistatic Gun) Hood->Static Prevents Dispersion SOP SOP: Weighing & Solubilization Gloves->SOP Enables Handling Resp Respiratory Protection (If hood sash > 18 inches) Waste Waste: Segregated Incineration SOP->Waste Disposal Path

Figure 1: The Multi-Layered Defense Strategy for handling toxic aryl hydrazines.

Part 3: Operational Handling Procedures

Experiment 1: Safe Weighing & Transfer Protocol

Objective: Transfer solid material without generating inhalable dust or contaminating the balance.

Prerequisites:

  • Fume hood cleared of clutter.

  • Analytical balance placed inside the hood (or use a transfer vessel).

  • Anti-static gun (Zerostat) available (Hydrazine salts are often static-prone and "fly").

Step-by-Step:

  • Preparation: Place a disposable absorbent mat (pig mat) on the hood surface.

  • Tare: Place a tared vial with a septum cap (pre-weighed) on the balance.

  • Transfer:

    • Do not use a spatula directly from the stock bottle if possible.

    • Gently rotate the stock bottle to loosen the solid.

    • Use a disposable anti-static funnel or weighing paper.

    • Technique: If the powder is static-charged, discharge the vial with the anti-static gun before transferring.

  • Sealing: Cap the reaction vial immediately after weighing.

  • Decon: Wipe the exterior of the reaction vial with a Kimwipe dampened with Acetone/Ethanol while still inside the hood. Discard the wipe as hazardous waste.

Experiment 2: Solubilization & Reaction Setup

Objective: Dissolve the hydrazine without thermal runaway or pressure buildup.

Context: Aryl hydrazines can undergo exothermic decomposition or react violently with oxidizers.

  • Solvent Choice: Use anhydrous solvents (DCM, THF, or Toluene). Avoid ketones (Acetone) unless forming a hydrazone is the intended reaction (ketones react with hydrazines).

  • Addition: Add solvent slowly to the solid hydrazine.

  • Inerting: Sparge the solution with Nitrogen or Argon for 5 minutes immediately after dissolution to remove dissolved oxygen (prevents auto-oxidation to diazenes).

  • Temperature: Keep the solution cooled (0°C) during initial mixing if the scale is >1 gram.

Part 4: Emergency Response & Disposal

The "Bleach Myth" Warning

CRITICAL SAFETY NOTICE: Do NOT neutralize hydrazine spills with standard household bleach (Sodium Hypochlorite) without extreme caution.

  • The Risk:[1][2] Reaction of hydrazines with hypochlorite can generate mutagenic N-nitroso compounds or toxic chloramines depending on pH and temperature.

  • Correct Protocol: For small spills, absorb onto vermiculite or sand.[2] For chemical neutralization, professional hazardous waste incineration is the only 100% safe method for this specific derivative.

Disposal Workflow
  • Segregation: Do not mix with general organic solvents. Create a dedicated waste stream labeled: "TOXIC: HYDRAZINE DERIVATIVES - HIGH HAZARD" .

  • Quenching (Reaction Mixtures):

    • If you must quench a reaction, use a mild acidic aqueous workup (dilute HCl) to protonate the hydrazine (forming the salt), rendering it less volatile and less permeable to skin.

    • Note: The salt form is still toxic but easier to contain.

  • Final Disposal: All gloves, weighing papers, and pipettes used must be double-bagged and tagged for incineration.

Accidental Exposure Response
  • Skin Contact:

    • Strip: Remove contaminated clothing/gloves immediately.

    • Wash: Rinse with copious water for 15 minutes . Do not scrub hard (abrasion increases absorption).

    • Alert: Seek medical attention. Inform the physician of "Potential Hydrazine Absorption - Methemoglobinemia Risk."

  • Inhalation: Move to fresh air immediately. Oxygen may be required.[3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylhydrazine. PubChem.[2] Accessed Feb 25, 2026. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. Accessed Feb 25, 2026. [Link]

  • NASA. Organic Compound Turns Toxic Waste into Harmless Byproducts (Alpha-Ketoglutaric Acid Neutralization). NASA Spinoff. Accessed Feb 25, 2026. [Link]

Sources

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